molecular formula C9H8ClN5 B1617529 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-77-6

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1617529
CAS No.: 29366-77-6
M. Wt: 221.64 g/mol
InChI Key: RDRNLYCDZBVQKZ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H8ClN5 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H8ClN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RDRNLYCDZBVQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183591
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Molecular Weight

221.64 g/mol
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CAS No.

29366-77-6
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Record name o-Chlorobenzoguanamine
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Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Foundational & Exploratory

Technical Monograph: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 29366-77-6 Class: Non-Classical Antifolate / Lipophilic s-Triazine Primary Application: Dihydrofolate Reductase (DHFR) Inhibition & Antimicrobial Research

Executive Summary & Chemical Architecture

This guide details the physicochemical and pharmacological profile of 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as Cl-Triazine ). Unlike classical antifolates (e.g., Methotrexate) that rely on the Reduced Folate Carrier (RFC) for cellular entry, Cl-Triazine belongs to the "Baker’s Antifolate" class. These are lipophilic, passive-diffusion inhibitors designed to bypass transport-related drug resistance mechanisms.

The molecule features a rigid 1,3,5-triazine (s-triazine) core substituted at the C6 position with an ortho-chlorophenyl ring. This specific ortho-substitution is critical: it induces a steric twist that optimizes hydrophobic interactions within the DHFR active site while disrupting the planarity often required for metabolic degradation.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₈ClN₅Core stoichiometry
Molecular Weight 221.65 g/mol Small molecule; CNS penetrant potential
LogP (Est.) ~2.1 - 2.5Lipophilic; indicates passive membrane diffusion
pKa (Triazine N) ~6.5 - 7.0Protonation state at physiological pH affects binding
H-Bond Donors 4 (Two -NH₂ groups)Critical for Asp27 binding in DHFR
H-Bond Acceptors 3 (Triazine ring nitrogens)Network stability in the active site

Chemical Synthesis: The Nitrile-Dicyandiamide Route

The most robust, self-validating protocol for synthesizing 2,4-diamino-6-aryl-s-triazines is the base-catalyzed cyclotrimerization of the corresponding aryl nitrile with dicyandiamide (cyanoguanidine). This method is preferred over biguanide routes due to higher atom economy and simplified purification.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the dicyandiamide anion on the nitrile carbon, followed by intramolecular cyclization.

Synthesis Nitrile 2-Chlorobenzonitrile (Electrophile) Inter1 Imidoylguanidine Intermediate Nitrile->Inter1 KOH / 2-Methoxyethanol Reflux (125°C) Dicy Dicyandiamide (Nucleophile) Dicy->Inter1 KOH / 2-Methoxyethanol Reflux (125°C) Product 6-(2-Chlorophenyl)- 1,3,5-triazine-2,4-diamine Inter1->Product Intramolecular Cyclization

Figure 1: Cyclotrimerization pathway. The high boiling point of 2-methoxyethanol ensures thermal energy sufficiency for the ring closure.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of Cl-Triazine.

  • Reagent Setup:

    • Charge a 100 mL round-bottom flask with 2-chlorobenzonitrile (20 mmol, 2.75 g).

    • Add dicyandiamide (22 mmol, 1.85 g) [1.1 eq excess to drive consumption of nitrile].

    • Add powdered KOH (2 mmol, 0.11 g) as a catalyst.

    • Suspend in 2-methoxyethanol (30 mL). Note: Ethanol is insufficient; the reaction requires >120°C.

  • Reaction:

    • Equip with a reflux condenser and magnetic stir bar.

    • Heat to reflux (approx. 125°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 9:1 DCM/MeOH). The nitrile spot (high Rf) should disappear; a fluorescent blue spot (product) will appear at lower Rf.

  • Workup & Purification:

    • Cool the mixture to room temperature. The product often precipitates spontaneously.

    • Add distilled water (50 mL) to dissolve unreacted dicyandiamide and KOH.

    • Filter the precipitate under vacuum.

    • Recrystallization: Dissolve the crude solid in hot DMF or acetic acid, filter while hot to remove insolubles, and allow to cool.

    • Validation: Purity is confirmed if the melting point is sharp (approx. range 165–170°C, dependent on polymorph).

Mechanism of Action: DHFR Inhibition

The therapeutic utility of Cl-Triazine lies in its ability to mimic the pteridine ring of dihydrofolate (DHF). However, unlike folate, it does not require polyglutamylation for retention.

Molecular Pharmacology[2]
  • Binding: The 2,4-diamino moiety forms a critical salt bridge with the conserved aspartic acid residue (Asp27 in E. coli, Asp21 in human) in the DHFR active site.

  • NADPH Cooperative Binding: The inhibitor binds more tightly when the NADPH cofactor is present, locking the enzyme in an inactive conformation.

  • Lipophilic Advantage: The 2-chlorophenyl group occupies a hydrophobic pocket (Phe31/Leu67 region). The "non-classical" nature allows it to kill cells resistant to Methotrexate (MTX) due to transport defects.

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Thymidylate Synthesis (DNA Replication) THF->DNA One-carbon transfer Enzyme DHFR Enzyme (NADPH Dependent) Inhibitor Cl-Triazine (CAS 29366-77-6) Inhibitor->Enzyme Competitive Inhibition (Ki < 10 nM)

Figure 2: Cl-Triazine blocks the reduction of DHF to THF, starving the cell of thymidine precursors required for DNA synthesis.

Analytical Characterization & Assay Protocols

HPLC Method for Purity Assessment

To ensure the integrity of biological data, the compound must be >98% pure.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Cl-Triazine will elute later than unsubstituted triazines due to the lipophilic chloro-aryl group.

In Vitro DHFR Inhibition Assay

Principle: Measure the oxidation of NADPH to NADP+ at 340 nm. NADPH absorbs at 340 nm; NADP+ does not. The rate of absorbance decrease is proportional to enzyme activity.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Substrates: 100 µM Dihydrofolate (DHF), 100 µM NADPH.

  • Enzyme: Recombinant human or bacterial DHFR (approx. 0.01 units/mL).

  • Procedure:

    • Incubate Enzyme + Cl-Triazine (variable concentrations: 1 nM – 10 µM) for 5 minutes.

    • Initiate reaction by adding DHF + NADPH.

    • Monitor A340 kinetic read for 5 minutes at 25°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Baker, B. R. (1967). Design of Active-Site-Directed Irreversible Enzyme Inhibitors. Wiley.
  • Modest, E. J. (1956). "Chemical and Biological Studies on 1,2-Dihydro-s-triazines. II. Synthesis". Journal of Organic Chemistry. Link

  • Hathaway, B. A., et al. (1984). "Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis". Journal of Medicinal Chemistry. Link

  • PubChem. (2025). "Compound Summary: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine". National Library of Medicine. Link

  • Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target". FASEB Journal.

2-chloro-4,6-diamino-6-(2-chlorophenyl)-1,3,5-triazine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4,6-diamino-1,3,5-triazine

A Note on Nomenclature: The initial topic of "2-chloro-4,6-diamino-6-(2-chlorophenyl)-1,3,5-triazine" presents a structural ambiguity, as a single carbon atom (position 6) cannot concurrently bear both an amino and a 2-chlorophenyl substituent. This guide will therefore focus on the well-documented and structurally related compound, 2-chloro-4,6-diamino-1,3,5-triazine . This compound is a significant metabolite of the herbicide atrazine and a versatile intermediate in chemical synthesis.

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-4,6-diamino-1,3,5-triazine, a key chemical entity with significant relevance in agrochemistry and synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and potential applications. The document emphasizes the causality behind experimental choices and provides detailed protocols, ensuring scientific integrity and practical utility.

Introduction to 2-Chloro-4,6-diamino-1,3,5-triazine

2-Chloro-4,6-diamino-1,3,5-triazine, also known as DACT, is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.[1] It is a primary metabolite of the widely used herbicide atrazine.[1] Beyond its role in environmental and toxicological studies of atrazine, DACT serves as a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] Its reactivity, governed by the electron-withdrawing triazine ring and the leaving group potential of the chlorine atom, makes it a versatile intermediate for nucleophilic substitution reactions.[3]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of 2-chloro-4,6-diamino-1,3,5-triazine are summarized below. These properties are critical for its handling, characterization, and application in various chemical processes.

Physical Properties
PropertyValueReference(s)
CAS Number 3397-62-4
Molecular Formula C₃H₄ClN₅
Molecular Weight 145.55 g/mol
Appearance White to pale yellow crystalline powder[1][2]
Melting Point >320 °C (decomposes)[1]
Solubility Sparingly soluble in water and common organic solvents.
InChI Key FVFVNNKYKYZTJU-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2-chloro-4,6-diamino-1,3,5-triazine.

  • Mass Spectrometry (Electron Ionization): The mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 145.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the detailed molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H stretches from the amino groups and C=N stretches from the triazine ring.

Synthesis and Characterization

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically proceeds via the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[3]

Synthetic Pathway from Cyanuric Chloride

A common synthetic route to 2-chloro-4,6-diamino-1,3,5-triazine involves the reaction of cyanuric chloride with ammonia.[5]

Synthesis Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6-amino- 1,3,5-triazine Cyanuric_Chloride->Intermediate + NH₃ (1 eq) DACT 2-chloro-4,6-diamino- 1,3,5-triazine (DACT) Intermediate->DACT + NH₃ (1 eq)

Caption: Synthetic pathway of 2-chloro-4,6-diamino-1,3,5-triazine from cyanuric chloride.

Experimental Protocol: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine

This protocol describes a general procedure for the synthesis of 2-chloro-4,6-diamino-1,3,5-triazine from cyanuric chloride.

  • Dissolution: Dissolve cyanuric chloride in a suitable solvent such as 1,2-dichloroethane.

  • First Amination: Cool the solution to 0-5 °C and slowly add one equivalent of aqueous ammonia with vigorous stirring. Maintain the temperature below 10 °C.

  • Second Amination: After the first substitution is complete (as monitored by TLC), slowly add a second equivalent of aqueous ammonia. The reaction temperature can be gradually increased to 40-45 °C to drive the reaction to completion.[5]

  • Isolation: Upon completion, the product precipitates out of the solution. The solid is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.

Analytical Characterization

The identity and purity of the synthesized 2-chloro-4,6-diamino-1,3,5-triazine should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically employed.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis, particularly for detecting the analyte in environmental samples.[7]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which should correspond to the molecular formula C₃H₄ClN₅.

Applications and Biological Relevance

While primarily known as a metabolite of atrazine, 2-chloro-4,6-diamino-1,3,5-triazine has applications in its own right and is a subject of study in various scientific fields.

Agrochemical Research

As a major metabolite of atrazine, DACT is crucial in studies of the environmental fate and toxicology of this herbicide.[8] Its presence in soil and water is monitored to understand the degradation pathways of atrazine.

Synthetic Chemistry

2-Chloro-4,6-diamino-1,3,5-triazine is a versatile intermediate in the synthesis of various substituted triazines. The remaining chlorine atom can be displaced by a variety of nucleophiles to introduce further functionality. This makes it a valuable scaffold for creating libraries of compounds for screening in drug discovery and materials science.[2]

Potential Biological Activity

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10] The diamino-s-triazine structure, in particular, has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[11]

BiologicalRelevance DACT 2-chloro-4,6-diamino- 1,3,5-triazine Agrochemical Agrochemical Research (Atrazine Metabolite) DACT->Agrochemical Synthetic Synthetic Intermediate DACT->Synthetic Biological Potential Biological Activity (e.g., DHFR Inhibition) DACT->Biological

Caption: Key areas of application and relevance for 2-chloro-4,6-diamino-1,3,5-triazine.

Safety and Handling

2-Chloro-4,6-diamino-1,3,5-triazine is classified as a hazardous substance and requires careful handling.

  • Hazard Identification: It is irritating to the eyes, respiratory system, and skin.[12][13] It may be harmful if inhaled, swallowed, or absorbed through the skin.[12]

  • Personal Protective Equipment (PPE): Wear chemical safety glasses, appropriate protective gloves, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood.[14]

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[12]

    • Skin: Wash off with soap and plenty of water.[12]

    • Inhalation: Move to fresh air.[12]

    • Ingestion: Wash out mouth with water.[12] Seek medical attention in all cases of exposure.[12]

  • Disposal: Dispose of in accordance with federal, state, and local regulations.[12]

Conclusion

2-Chloro-4,6-diamino-1,3,5-triazine is a compound of significant interest due to its role as a metabolite of atrazine and its utility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and handling is essential for researchers in agrochemistry, environmental science, and medicinal chemistry. This guide has provided a detailed technical overview to support further research and development involving this versatile triazine derivative.

References

  • Pharmace Research Laboratory. Lamotrigine EP Impurity D. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 252186-79-1 Lamotrigine Related Compound D Impurity. [Link]

  • Georganics. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE Safety Data Sheet. [Link]

  • GLP Pharma Standards. Lamotrigine EP Impurity D | CAS No- 661463-79-2. [Link]

  • MilliporeSigma. 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3842-55-5. [Link]

  • Royal Society of Chemistry. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. [Link]

  • Wikidata. 2-chloro-4,6-diamino-S-triazine. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[12][15][16]triazines. [Link]

  • Afonso, C. A. M., et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006. [Link]

  • ResearchGate. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. [Link]

  • OEHHA. 2-Chloro-4,6-diamino-1,3,5-triazine. [Link]

  • MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

  • Journal of Clinical Oncology. Pharmacokinetic study of oral and bolus intravenous 2-chlorodeoxyadenosine in patients with malignancy. [Link]

  • SpectraBase. 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. [Link]

  • Global Substance Registration System. 2-CHLORO-4,6-DIAMINO-S-TRIAZINE. [Link]

  • Molecules. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • SIELC Technologies. Separation of 2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol on Newcrom R1 HPLC column. [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • MilliporeSigma. 2-Chloro-4,6-diamino-1,3,5-triazine Peer Reviewed Papers. [Link]

  • NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Semantic Scholar. Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

  • FDA.gov. Pharmacology/Toxicology Review of Dasatinib. [Link]

Sources

A Technical Guide to the Dihydrofolate Reductase (DHFR) Inhibitor Potential of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrofolate reductase (DHFR) remains a cornerstone target in therapeutic development, pivotal for its role in nucleotide synthesis and cellular proliferation.[1][2] Its inhibition disrupts DNA synthesis, making it a validated strategy for both antimicrobial and anticancer therapies.[3][4][5] This guide focuses on the inhibitor potential of a specific molecule, 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, situated within the well-established diaminotriazine class of DHFR inhibitors.[6] We will explore the foundational biochemistry of DHFR, the mechanistic rationale for targeting it with diaminotriazine scaffolds, a comprehensive workflow for experimental validation, and the specific structure-activity relationship (SAR) considerations conferred by the 2-chlorophenyl substitution. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and actionable experimental protocols.

The Central Role of DHFR in Cellular Metabolism

Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][7] THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, including methionine.[6] Consequently, the inhibition of DHFR starves rapidly dividing cells—be they neoplastic or microbial—of the necessary building blocks for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][5]

DHFR_Pathway cluster_folate_cycle Folate Cycle cluster_thymidine_synthesis Thymidine Synthesis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Methylene_THF N5,N10-Methylene-THF THF->Methylene_THF NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP TS Thymidylate Synthase (TS) dTMP dTMP (Thymidine for DNA Synthesis) TS->dTMP dUMP dUMP dUMP->TS Methylene_THF->DHF Oxidation Methylene_THF->TS Inhibitor 6-(2-Chlorophenyl)-1,3,5- triazine-2,4-diamine Inhibitor->DHFR Inhibition

Figure 1: The central role of DHFR in the folate and thymidylate synthesis pathways.

The Diaminotriazine Scaffold: A Privileged Structure for DHFR Inhibition

The 2,4-diamino-1,3,5-triazine core is a classic "antifolate" scaffold. Its defining feature is the 2,4-diamino substitution pattern, which acts as a structural mimic of the pteridine ring of the endogenous substrate, DHF. This allows it to bind with high affinity to the active site of DHFR. The most prominent example from this class is cycloguanil, an active metabolite of the antimalarial drug proguanil.[6][8]

The potency and selectivity of diaminotriazine inhibitors are heavily influenced by the nature of the substituent at the C6 position. This substituent projects into a variable region of the active site, and its properties (size, electronics, hydrophobicity) can be tuned to achieve potent and selective inhibition of DHFR from different species (e.g., bacterial vs. human).[6][9]

Focus Molecule: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

The subject of this guide features a 2-chlorophenyl group at the C6 position. The rationale for this substitution is rooted in established structure-activity relationship (SAR) principles:

  • Aryl Group: A C6-aryl substituent provides a rigid scaffold that can engage in favorable hydrophobic and π-stacking interactions within the enzyme's active site.

  • Chlorine Substitution: The placement of a halogen, such as chlorine, can significantly modulate the molecule's properties. The electron-withdrawing nature of chlorine can alter the electronics of the phenyl ring, potentially influencing binding interactions. Furthermore, its lipophilicity can enhance membrane permeability and its specific position (ortho, meta, or para) dictates the vector and orientation of the phenyl ring within the binding pocket, which is critical for optimizing contacts with key amino acid residues.[10] Studies on related diaminopyrimidines suggest that substitution at the meta position of a benzyl ring is often preferable to the para position, highlighting the importance of substituent placement.[10]

While direct synthesis routes for this exact molecule are not extensively published, a plausible and efficient approach would be a one-pot, microwave-assisted, three-component reaction involving cyanoguanidine, 2-chlorobenzaldehyde, and an amine source, followed by dehydrogenative aromatization. This method has been successfully used to generate large libraries of analogous 6,N²-diaryl-1,3,5-triazine-2,4-diamines.[11][12]

A Validated Workflow for Inhibitor Evaluation

A systematic, multi-tiered approach is essential to characterize the potential of a novel DHFR inhibitor. The workflow progresses from direct enzyme inhibition to cell-based activity and finally to crucial drug-like properties.

Workflow cluster_A Determine IC50 cluster_B Determine GI50/EC50 cluster_C Pharmacokinetics & Safety A Primary Screen: In Vitro Enzymatic Assay B Secondary Screen: Cell-Based Proliferation Assay A->B Confirm Cellular Activity A_detail Spectrophotometric DHFR Assay (NADPH depletion at 340 nm) C Tertiary Screen: ADME/Tox Profiling B->C Assess Drug-Likeness B_detail MTT / Resazurin Assay on relevant cell lines (e.g., A549, MCF-7) D Advanced Studies: Resistance & In Vivo Models C->D Evaluate Preclinical Potential C_detail In Silico & In Vitro Assays: Permeability (PAMPA), Metabolic Stability, CYP Inhibition, Cytotoxicity (Normal Cells)

Figure 2: A typical experimental workflow for evaluating a novel DHFR inhibitor.
Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This primary assay quantifies the direct inhibitory effect of the test compound on purified DHFR enzyme activity. The principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[13][14] An effective inhibitor will prevent this decrease.

Materials:

  • Purified recombinant DHFR enzyme (human or microbial, depending on the target).

  • DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl).[13]

  • Dihydrofolic acid (DHF), substrate.[13]

  • NADPH, cofactor.[13]

  • Methotrexate (MTX), as a positive control inhibitor.[13]

  • Test Compound: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, dissolved in DMSO.

  • 96- or 384-well clear, flat-bottom microplates.

  • Multi-well spectrophotometer (plate reader) with kinetic reading capabilities at 340 nm.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHF and NADPH in cold DHFR Assay Buffer. Note: DHF is light-sensitive and should be protected from light.[13]

    • Prepare a stock solution of MTX in the assay buffer.

    • Prepare a serial dilution of the test compound in assay buffer, maintaining a constant final DMSO concentration (e.g., <1%).

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 2 µL of serially diluted test compound.

    • Positive Control: Add 2 µL of serially diluted MTX.

    • Negative Control (100% Activity): Add 2 µL of DMSO vehicle.

    • Background Control (No Enzyme): Add 2 µL of DMSO vehicle.

    • To all wells except the Background Control, add 178 µL of a master mix containing the DHFR enzyme in assay buffer. To the Background Control well, add 178 µL of assay buffer alone.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a DHF/NADPH mixture to all wells.

    • Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode (e.g., every 15-30 seconds) for 10-20 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax, the slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the negative (DMSO) control: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value.[13]

Table 1: Comparative Efficacy of DHFR Inhibitors (Illustrative Data)

Inhibitor Target Organism/Enzyme IC50 Ki Reference(s)
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine S. aureus DHFR To be determined To be determined N/A
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Human DHFR (hDHFR) To be determined To be determined N/A
Methotrexate Human DHFR (hDHFR) ~0.08 µM 26 - 45 nM [3]
Trimethoprim E. coli DHFR Varies by species Varies by species [3]

| Trimethoprim | Human DHFR (hDHFR) | 55.26 µM | Not Available |[3] |

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This secondary assay assesses the compound's ability to inhibit the growth of whole cells, providing a more biologically relevant context that accounts for cell permeability and potential off-target effects.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[1][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and controls (vehicle and a known cytotoxic agent).

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (50% growth inhibition) or IC50 value.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[16] For 1,3,5-triazine derivatives, in silico models and in vitro assays can predict key parameters.[17][18][19]

  • Solubility & Permeability: Assessed using kinetic solubility assays and Parallel Artificial Membrane Permeability Assays (PAMPA).

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its depletion over time.

  • Toxicity: Predicted using in silico models for risks like cardiotoxicity (hERG inhibition) and hepatotoxicity, followed by in vitro cytotoxicity assays on non-cancerous cell lines (e.g., MRC-5 fibroblasts).[11][17]

Structure-Activity Relationship (SAR) Landscape

The inhibitory potency of the 6-aryl-diaminotriazine scaffold is highly dependent on the substitution pattern of the aryl ring. This provides a rich landscape for medicinal chemistry optimization.

Figure 3: Key structure-activity relationship considerations for DHFR inhibitors.

Quantitative structure-activity relationship (QSAR) studies on diaminotriazines have been performed on DHFR from various organisms.[6] These models can be used to identify key descriptors for DHFR inhibition and are valuable for screening new compounds.[9] For the 2-chlorophenyl derivative, the ortho position of the chlorine atom will force a specific torsional angle between the triazine and phenyl rings, which may either facilitate or hinder optimal binding, making its empirical evaluation essential.

Conclusion and Future Outlook

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine represents a rationally designed candidate for DHFR inhibition, leveraging a proven pharmacophore with a substitution pattern intended to optimize binding interactions. While its precise inhibitory potential requires empirical validation, the established knowledge base for this compound class provides a strong foundation for its investigation.

The comprehensive workflow detailed in this guide—from enzymatic assays to cellular and ADME/Tox profiling—provides a clear and robust pathway for its evaluation. Successful outcomes from these initial studies would warrant progression to more advanced preclinical assessments, including selectivity profiling against a panel of microbial and mammalian DHFR enzymes, resistance development studies, and eventual efficacy testing in animal models of infection or cancer. The systematic application of these principles will be crucial in determining if this molecule can be developed into a next-generation antifolate therapeutic.

References

  • Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PMC, National Institutes of Health. Available from: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]

  • Dihydrofolate reductase inhibition by 2,4-diaminotriazines: A structure-activity study. R Discovery. Available from: [Link]

  • Quantitative structure-activity relation of reversible dihydrofolate reductase inhibitors. Diaminotriazines. ACS Publications. Available from: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

  • Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. PMC, National Institutes of Health. Available from: [Link]

  • IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. ResearchGate. Available from: [Link]

  • IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. OiPub. Available from: [Link]

  • Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. Available from: [Link]

  • TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC, National Institutes of Health. Available from: [Link]

  • Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. MDPI. Available from: [Link]

  • (PDF) 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. Available from: [Link]

  • Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy, ASM Journals. Available from: [Link]

  • Structures of DHFR inhibitors and their activity in inhibiting AbDHFR... ResearchGate. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. ResearchGate. Available from: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available from: [Link]

  • Dihydrofolate reductase inhibitor. Wikipedia. Available from: [Link]

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Technical Guide: Non-Classical Antifolates Containing the 1,3,5-Triazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of non-classical antifolates bearing the 2,4-diamino-1,3,5-triazine scaffold. Unlike "classical" antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry and polyglutamylation for retention, non-classical triazines are designed for lipophilicity . This physicochemical property allows them to penetrate cells via passive diffusion, effectively bypassing the transport-related resistance mechanisms that plague classical antifolate therapies. This document details the molecular rationale, structure-activity relationships (SAR), chemical synthesis, and biological validation protocols for this class of compounds.[1]

Molecular Rationale: The "Non-Classical" Advantage

The therapeutic limitation of classical antifolates lies in their dependence on active transport. Malignant cells frequently downregulate RFC expression to survive chemotherapy.

The Triazine "Warhead"

The 1,3,5-triazine core serves as a bioisostere of the pteridine ring found in folic acid.

  • Pharmacophore: The 2,4-diamino substitution pattern is non-negotiable. It is required to form a bifurcated hydrogen bond network with the active site carboxylate (Asp27 in E. coli, Glu30 in mammalian DHFR) deep within the enzyme pocket.

  • pKa Modulation: The basicity of the triazine ring (pKa ~ 6.5–7.0) ensures that a significant fraction of the molecule is protonated at physiological pH, mimicking the N1-protonated state of dihydrofolate required for binding.

Mechanism of Action & Transport

The following diagram illustrates the distinct transport mechanisms of classical vs. non-classical antifolates.

AntifolateMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX Methotrexate (Classical) RFC Reduced Folate Carrier (RFC) MTX->RFC Requires Triazine Triazine Antifolate (Non-Classical) Passive Passive Diffusion Triazine->Passive DHFR DHFR Enzyme (Target) RFC->DHFR Active Transport Passive->DHFR Lipophilic Entry THF Tetrahydrofolate DHFR->THF Reduction DNA DNA Synthesis (Thymidylate) DHFR->DNA Inhibition (Cell Death) DHF Dihydrofolate DHF->DHFR Substrate THF->DNA Precursor

Figure 1: Comparative transport mechanisms. Non-classical triazines (Green) bypass the RFC transporter (Yellow), maintaining potency in transport-deficient resistant cells.

Structure-Activity Relationship (SAR)[2][3]

The optimization of 1,3,5-triazines focuses on the 6-position substituent, which extends into the hydrophobic region of the DHFR active site.

Structural RegionChemical MoietyFunction & SAR Insight
Positions 2 & 4 -NH₂ (Amino) Critical Binding: Donates H-bonds to Asp/Glu in the active site. Modification here destroys affinity.
Positions 1, 3, 5 Nitrogen (Core) Scaffold: Maintains planar geometry. N1 protonation assists in ionic interaction with the enzyme.
Position 6 Aryl / Alkyl Selectivity Filter: Lipophilic aryl groups (e.g., dichlorophenyl, naphthyl) increase LogP and binding affinity.
Linker (at C6) Direct, -O-, -CH₂-Flexibility: A direct bond (biaryl) is rigid. Flexible linkers (like -CH₂-O- in Baker's Antifol) allow the aryl tail to fit into the hydrophobic pouch.

Chemical Synthesis Strategy

To synthesize a library of 6-substituted-2,4-diamino-1,3,5-triazines, the Cotrimerization of Nitriles with Dicyandiamide is the most robust, atom-economical protocol.

Synthetic Pathway Diagram[4]

SynthesisProtocol Start Reagents: Aryl Nitrile + Dicyandiamide Reflux Reflux (125°C, 4-12 Hours) Start->Reflux Cat Catalyst: KOH or Piperidine Cat->Reflux Solvent Solvent: 2-Methoxyethanol or Methyl Cellosolve Solvent->Reflux Workup Precipitation (Cooling + Water) Reflux->Workup Product Target: 6-Aryl-2,4-diamino-1,3,5-triazine Workup->Product

Figure 2: General synthetic workflow for the preparation of 6-aryl-2,4-diamino-1,3,5-triazines.

Detailed Protocol: Synthesis of 6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Rationale: This protocol utilizes the high reactivity of dicyandiamide to form the triazine ring upon cyclization with a nitrile.

  • Reagent Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 3,4-Dichlorobenzonitrile (10 mmol, 1.72 g).

    • Add Dicyandiamide (12 mmol, 1.01 g) [Excess ensures complete consumption of nitrile].

    • Add KOH (1 mmol, 0.056 g) as the base catalyst.

    • Solvent: 2-Methoxyethanol (15 mL). Note: High boiling point alcohol is required.

  • Reaction:

    • Heat the mixture to reflux (~125°C) in an oil bath.

    • Monitor via TLC (Mobile phase: 10% Methanol in DCM). The nitrile spot will disappear, and a lower Rf fluorescent spot (triazine) will appear.

    • Reaction time is typically 4–8 hours.

  • Workup & Purification:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Filter the solid using a Buchner funnel.

    • Recrystallization: Dissolve the crude solid in minimum hot DMF or Ethanol/Water (1:1) and cool slowly.

    • Dry in a vacuum oven at 50°C overnight.

Self-Validation: The product must show a characteristic melting point >200°C and a mass spectrum peak at M+1 (m/z ~270/272 for dichloro pattern).

Biological Evaluation Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the IC₅₀ of the synthesized triazine against recombinant human DHFR (hDHFR). Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[2][3][4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[5][6]

Reagents:

  • Assay Buffer (MTEN): 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0.[5]

  • DHF (Substrate): 100 µM stock in buffer (freshly prepared, light sensitive).

  • NADPH (Cofactor): 100 µM stock.[5]

  • Enzyme: Recombinant hDHFR (Sigma or expressed in-house), diluted to ~0.01 U/µL.

Procedure:

  • Plate Setup: Use a UV-transparent 96-well plate.

  • Inhibitor Addition: Add 10 µL of test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Keep DMSO final concentration <1%.

  • Enzyme Mix: Add 170 µL of MTEN buffer containing hDHFR enzyme. Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of NADPH/DHF Mix (Final conc: 100 µM NADPH, 50 µM DHF).

  • Measurement: Immediately read Absorbance at 340 nm every 15 seconds for 5 minutes using a kinetic plate reader.

  • Analysis: Calculate the slope (ΔA/min) for the linear portion.

    • % Inhibition = 100 * [1 - (Slope_sample / Slope_control)]

    • Plot log[Concentration] vs. % Inhibition to determine IC₅₀.[6]

In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cellular potency and passive transport efficiency. Cell Lines:

  • CCR-CEM: Human T-lymphoblastoid (Parental, RFC-positive).

  • CEM/MTX: Methotrexate-resistant subline (RFC-deficient).

Procedure:

  • Seed cells at 4,000 cells/well in 96-well plates in RPMI-1640 medium.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Add serial dilutions of the triazine compound (and MTX as a control).

  • Incubate for 72 hours .

  • Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Interpretation: A "Non-Classical" profile is confirmed if the IC₅₀ in CEM/MTX cells is comparable to CCR-CEM cells (Resistance Factor ~1), whereas MTX will show a Resistance Factor >100.

References

  • Gangjee, A., et al. (2007).[7] "Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: Part I." Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Baker, B. R. (1967).[8] "Irreversible enzyme inhibitors.[8] LXXXVII. Hydrophobic bonding to dihydrofolic reductase.[8] IX. Mode of binding of m-aryloxyalkyl groups on 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-s-triazine." Journal of Pharmaceutical Sciences. [Link]

  • Zhou, W., et al. (2004). "Synthesis and biological evaluation of 2,4-diamino-1,3,5-triazines as novel inhibitors of human dihydrofolate reductase." Bioorganic & Medicinal Chemistry. [Link]

  • Assay Genie. "Dihydrofolate Reductase Inhibitor Screening Kit Protocol." [Link]

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2-chlorophenyl substituted triazine biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-Chlorophenyl Substituted Triazines

Abstract

The 1,3,5-triazine, or s-triazine, core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and the ability to readily undergo sequential, site-specific substitutions at the 2, 4, and 6 positions allow for extensive chemical modification and the fine-tuning of pharmacological profiles.[1][2][3] This guide focuses on a specific, highly potent subclass: s-triazine derivatives bearing a 2-chlorophenyl substituent. The strategic incorporation of the 2-chlorophenyl moiety significantly influences the molecule's steric and electronic characteristics, enhancing interactions with biological targets and often leading to potent anticancer and antimicrobial activities. This document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: Building the Core Scaffold

The primary and most versatile precursor for the synthesis of substituted s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The three chlorine atoms on the triazine ring exhibit differential reactivity to nucleophilic substitution, a property that is expertly exploited to control the synthesis of mono-, di-, and tri-substituted products. This reactivity is highly dependent on temperature, providing a reliable method for selective synthesis.

  • 1st Substitution: Occurs at low temperatures (0–5 °C).

  • 2nd Substitution: Occurs at room temperature up to 40-45 °C.

  • 3rd Substitution: Requires elevated temperatures (reflux).

This temperature-dependent gradient allows for the stepwise and controlled introduction of various nucleophiles, including the critical 2-chloroaniline, to build the desired molecular architecture.

General Synthetic Workflow Diagram

G Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate_1 4,6-Dichloro-N-(2-chlorophenyl) -1,3,5-triazin-2-amine (Mono-substituted Intermediate) Cyanuric_Chloride->Intermediate_1 + 2-Chloroaniline (Nucleophile 1) 0-5 °C, Base (e.g., K₂CO₃) Solvent (e.g., THF) Intermediate_2 4-Chloro-N-(2-chlorophenyl)-6-(R¹) -1,3,5-triazin-2-amine (Di-substituted Intermediate) Intermediate_1->Intermediate_2 + R¹-H (Nucleophile 2) ~25-45 °C, Base Final_Product N²-(2-Chlorophenyl)-N⁴,N⁶-di(R¹) -1,3,5-triazine-2,4,6-triamine (Tri-substituted Product) Intermediate_2->Final_Product + R¹-H (Nucleophile 3) Reflux Temp, Base inv1 inv2 inv3

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Experimental Protocol: Synthesis of 4-Chloro-N-(2-chlorophenyl)-6-(morpholino)-1,3,5-triazin-2-amine

This protocol describes a typical two-step synthesis to produce a di-substituted triazine, a common intermediate for further derivatization.

Part A: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Intermediate 13)

  • Reaction Setup: Dissolve cyanuric chloride (1.0 eq) in 50 mL of tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Nucleophilic Addition: Prepare a solution of 2-chloroaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in 20 mL of THF. Add this solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the mono-substituted intermediate.[4]

Part B: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (Compound 1)

  • Reaction Setup: Dissolve the intermediate from Part A (1.0 eq) in 50 mL of THF in a round-bottom flask.

  • Second Nucleophilic Addition: Add morpholine (1.1 eq) and DIPEA (1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 8-12 hours. The second substitution is significantly slower and is typically conducted at a higher temperature than the first.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final di-substituted compound.[4]

Anticancer Activity: Targeting the Hallmarks of Cancer

The 2-chlorophenyl substituted s-triazine scaffold is a cornerstone in the development of novel anticancer agents.[6][7][8] Its derivatives have demonstrated potent activity against a wide range of cancer cell lines, often acting through the inhibition of key enzymes and signaling pathways that are fundamental to tumor growth and survival.[1][7]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for these compounds is the inhibition of protein kinases, particularly those in signaling pathways that are frequently dysregulated in cancer.[6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several 2-chlorophenyl substituted triazines have been developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[3][7][9]

  • Causality: The triazine core can act as a scaffold to position the 2-chlorophenyl group and other substituents into the ATP-binding pocket of these kinases. The chlorine atom, being an electron-withdrawing group, can enhance binding affinity through favorable electronic interactions and improve the compound's lipophilicity, aiding cellular uptake.[5][10] For example, compounds have been shown to potently inhibit PI3Kα and mTOR with IC₅₀ values in the nanomolar range.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Triazine 2-Chlorophenyl Triazine Derivative Triazine->RTK Inhibits Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine derivatives.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt cascade. Overexpression or mutation of EGFR is common in various cancers. Certain triazine derivatives, particularly those also featuring quinazoline or pyrazole moieties, have shown significant EGFR tyrosine kinase (EGFR-TK) inhibitory activity.[3][6] For instance, a 3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dione derivative exhibited an IC₅₀ value of 2.54 µM against EGFR-TK.[1][9]

Other Anticancer Mechanisms

Beyond kinase inhibition, these compounds can induce apoptosis and inhibit other crucial enzymes.

  • Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Their inhibition by triazine derivatives leads to DNA damage and cell death.[6]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for synthesizing nucleotides. Its inhibition starves cancer cells of the building blocks needed for DNA replication, leading to cell cycle arrest.[8][9]

  • Induction of Apoptosis: As a downstream consequence of pathway inhibition and cellular stress, many 2-chlorophenyl triazines effectively induce programmed cell death, or apoptosis, in cancer cells.[1][4]

Structure-Activity Relationship (SAR) Insights
  • The 2-Chlorophenyl Group: The position of the chlorine atom is critical. The ortho (2-position) substitution often provides a specific conformational lock that is favorable for binding to kinase active sites. Dichloro-substitution (e.g., 2,4-dichloro or 3,4-dichloro) can further enhance potency.[10]

  • Substituents at Positions 4 and 6: The nature of the groups at the other two positions of the triazine ring heavily influences activity.

    • Saturated Amines: Symmetrical substitution with saturated cyclic amines like pyrrolidine, piperidine, or morpholine often improves cellular uptake and balances lipophilicity, leading to potent cytotoxicity.[5][10]

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenylamino scaffold generally increases cytotoxic activity.[5][8][10]

Data Summary: In Vitro Cytotoxic Activity
Compound ClassSubstituentsTarget Cell LineIC₅₀ (µM)Reference
Symmetrical chlorophenylamino-s-triazine3-Cl, PyrrolidineMCF-7 (Breast)4.14[10]
Symmetrical chlorophenylamino-s-triazine3,4-diCl, PyrrolidineC26 (Colon)3.05[10]
Symmetrical chlorophenylamino-s-triazine2,4-diCl, PyrrolidineC26 (Colon)1.71[10]
Thiazolidine-dione-s-triazine3-Cl (bis-amino)EGFR-TK (Enzyme)2.54[9]
Thiophen-yl-s-triazineThiophen, MorpholineA549 (Lung)0.20[3][9]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system to assess the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chlorophenyl substituted triazine compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

In addition to their anticancer properties, s-triazine derivatives, including those with chlorophenyl substitutions, exhibit a broad spectrum of antimicrobial activity.[2][11][12][13]

Antibacterial Activity

These compounds have shown promising inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13][14]

  • Mechanism of Action: While not as extensively studied as the anticancer mechanisms, one proposed target is bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[11]

  • SAR Insights: Hybrid molecules combining the 4-chlorophenylthiazolyl moiety with the s-triazine core have been identified as particularly effective. The introduction of specific amino groups, such as furfuryl-amino, can enhance potency against certain bacterial strains.[15]

Antifungal Activity

Activity against pathogenic fungi, such as Candida albicans and Aspergillus niger, has also been reported.[12][16]

  • Mechanism of Action: A key target for antifungal agents is Lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. In silico docking studies have shown that 1,2,4-triazine derivatives can effectively bind to the active site of CYP51, suggesting a potential mechanism for their antifungal effects.[17]

Data Summary: Antimicrobial Activity
Compound ClassSubstituentsTarget OrganismMIC (µg/mL)Reference
Phenylthiazolyl-s-triazine3,4-diCl, Phenyl-aminoS. aureus6.25[15]
Phenylthiazolyl-s-triazine3,4-diCl, Furfuryl-aminoS. aureus6.25[15]
Isonicotinohydrazide-s-triazine3-Cl, 4-F, various aryl-aminoS. aureus12.5 - 200[12]
Isonicotinohydrazide-s-triazine3-Cl, 4-F, various aryl-aminoE. coli50 - 500[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

The 2-chlorophenyl substituted triazine scaffold is a remarkably versatile and potent platform for the development of therapeutic agents. The ease of its synthesis and the ability to modulate its biological activity through targeted substitutions have established it as a highly valuable core in medicinal chemistry. The extensive research into its anticancer properties has revealed multiple mechanisms of action, primarily centered on the inhibition of critical kinase signaling pathways like PI3K/Akt/mTOR and EGFR. Furthermore, its demonstrated antibacterial and antifungal activities highlight its potential as a broad-spectrum antimicrobial agent.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce potential toxicity.[7] The development of multi-target agents, capable of simultaneously inhibiting key oncogenic pathways and overcoming drug resistance, represents a promising strategy.[10] Continued exploration of structure-activity relationships, aided by computational modeling and in-depth mechanistic studies, will be crucial in designing the next generation of 2-chlorophenyl substituted triazine-based drugs with enhanced efficacy and improved pharmacokinetic profiles.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. IntechOpen. Available at: [Link]

  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. Available at: [Link]

  • Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. Available at: [Link]

  • SYNTHESIS OF SOME NEW s-TRIAZINE DERIVATIVES AND EVALUATED FOR THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of s-Triazine Based. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. PSJD. Available at: [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

  • Anticancer Potential of Triazine Scaffold: A Brief Review. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. ScienceDirect. Available at: [Link]

  • Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. PubMed. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. ResearchGate. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Available at: [Link]

  • Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Taylor & Francis Online. Available at: [Link]

  • A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. ijbpas. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. Available at: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. Available at: [Link]

  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. Available at: [Link]

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Technical Guide: Comparative Analysis of 1,2,4-Triazine (Lamotrigine) vs. 1,3,5-Triazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazine heterocycle—a six-membered ring containing three nitrogen atoms—serves as a privileged scaffold in medicinal chemistry. However, the specific arrangement of these nitrogen atoms dictates profound differences in electronic distribution, synthetic accessibility, and pharmacological utility.

This guide provides a rigorous technical comparison between the asymmetric 1,2,4-triazine (archetype: Lamotrigine) and the symmetric 1,3,5-triazine (s-triazine). While the 1,3,5-isomer is historically dominant in herbicides and increasingly in kinase inhibitors (e.g., PI3K/mTOR pathways), the 1,2,4-isomer remains the gold standard for voltage-gated sodium channel modulation in CNS disorders.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in symmetry and dipole moments, which drive the non-covalent interactions essential for target binding.

Electronic Architecture
  • 1,3,5-Triazine (s-triazine):

    • Symmetry:

      
       point group. The electron density is perfectly distributed, resulting in a zero dipole moment .
      
    • Reactivity: Highly electron-deficient. The ring is susceptible to nucleophilic attack (SNAr) but resistant to electrophilic substitution.

    • Implication: Ideal for "hub-and-spoke" library design where three different pharmacophores are attached radially.

  • 1,2,4-Triazine (as-triazine):

    • Symmetry:

      
       point group (asymmetric).
      
    • Dipole Moment: Significant dipole due to the adjacent nitrogen atoms (N1-N2 bond).

    • Lamotrigine Specifics: The 3,5-diamino substitution pattern creates a "push-pull" electronic system. The amino groups donate electron density into the electron-poor ring, modulating the pKa to ~5.7 [1]. This is critical for CNS penetration, as it ensures a balance between ionized and unionized forms at physiological pH.

Physicochemical Comparison Table
Feature1,2,4-Triazine (Lamotrigine Core)1,3,5-Triazine (General Scaffold)
Symmetry Asymmetric (

)
Symmetric (

)
Dipole Moment High (Polar)Zero (Non-polar core)
Basicity (pKa) ~5.7 (Lamotrigine)~2–3 (Unsubstituted)
Metabolic Liability N-Glucuronidation (Major)Oxidative dealkylation / Hydrolysis
Key Target Class Ion Channels (Na+, Ca2+)Kinases (PI3K, mTOR), DHFR
Primary Synthesis Condensation (Linear)Cyclotrimerization (Convergent)

Part 2: Synthetic Architectures

The synthesis of these two scaffolds requires fundamentally different strategic disconnections.

1,2,4-Triazine Synthesis (Lamotrigine Pathway)

The synthesis of Lamotrigine is a classic example of condensation chemistry . It requires a 1,2-dicarbonyl equivalent (cyanide acts as the masked carbonyl) and a bis-nucleophile (aminoguanidine).

Critical Control Point: The reaction between 2,3-dichlorobenzoyl cyanide and aminoguanidine is pH-sensitive. Strong acid (HNO3 or H2SO4) is required to prevent premature hydrolysis of the nitrile before the guanidine attack [2].

LamotrigineSynthesis cluster_0 Critical Step: Acidic Condensation start 2,3-Dichlorobenzoyl Chloride cyanide 2,3-Dichlorobenzoyl Cyanide start->cyanide CuCN, KI Xylene, 140°C intermediate Schiff Base Intermediate cyanide->intermediate + Aminoguanidine Strong Acid (HNO3/H2SO4) aminoguan Aminoguanidine Bicarbonate aminoguan->intermediate cyclization Cyclization (Alkaline) intermediate->cyclization Dehydration lamotrigine Lamotrigine (1,2,4-triazine) cyclization->lamotrigine KOH/NaOH Reflux

Figure 1: Linear synthesis of Lamotrigine via condensation of an aryl cyanide with aminoguanidine.

1,3,5-Triazine Synthesis (Convergent)

Symmetric triazines are synthesized via cyclotrimerization of nitriles (Pinner synthesis) or sequential nucleophilic substitution of cyanuric chloride. The latter is preferred for drug discovery as it allows the sequential introduction of three distinct substituents (R1, R2, R3) by controlling temperature [3].

STriazineSynthesis cyanuric Cyanuric Chloride (TCT) step1 Mono-substituted (Dichlorotriazine) cyanuric->step1 Nucleophile 1 0°C (Kinetic Control) step2 Di-substituted (Chlorotriazine) step1->step2 Nucleophile 2 Room Temp final Tri-substituted 1,3,5-Triazine step2->final Nucleophile 3 Reflux (>80°C)

Figure 2: Temperature-controlled sequential substitution of cyanuric chloride to generate diverse 1,3,5-triazine libraries.

Part 3: Pharmacological & Mechanistic Distinctiveness

Lamotrigine (1,2,4-Triazine): The Sodium Channel Blocker

Lamotrigine's mechanism is distinct from 1,3,5-triazine antimetabolites. It functions as a use-dependent blocker of voltage-gated sodium channels (VGSCs), specifically targeting the pore-forming


-subunit [4].
  • Mechanism: It binds preferentially to the inactivated state of the Na+ channel. This stabilizes the channel in the refractory period, preventing high-frequency repetitive firing of neurons without impairing normal physiological release.

  • Glutamate Modulation: By blocking presynaptic Na+ channels, it inhibits the release of glutamate, the primary excitatory neurotransmitter.

MoA neuron_firing High-Frequency Neuronal Firing na_channel Voltage-Gated Na+ Channel (Open) neuron_firing->na_channel Depolarization inactive_state Stabilized Inactivated State na_channel->inactive_state Refractory Period glutamate Glutamate Release na_channel->glutamate Ca2+ Influx lamotrigine Lamotrigine lamotrigine->inactive_state Binds Site 2 (Pore interior) inactive_state->na_channel Recovery (Slowed by Drug) inactive_state->glutamate INHIBITS seizure Seizure Propagation glutamate->seizure

Figure 3: Mechanism of Action of Lamotrigine. The drug stabilizes the inactivated state of the Na+ channel, effectively "braking" the release of glutamate.

1,3,5-Triazine: The Kinase Inhibitor Scaffold

In contrast, the 1,3,5-triazine scaffold mimics the adenosine ring of ATP. This makes it a privileged structure for Type I kinase inhibitors (e.g., Gedatolisib targeting PI3K/mTOR) [5]. The symmetry allows the molecule to hinge-bind via one nitrogen while projecting substituents into the hydrophobic pocket and solvent front.

Part 4: ADME-T & Metabolic Fate

The metabolic stability of the two rings differs significantly, influencing toxicity profiles.

Lamotrigine Metabolism (Glucuronidation)

Lamotrigine is unique because it undergoes negligible oxidative metabolism (CYP450). Instead, it is cleared via Phase II conjugation .

  • Enzyme: UGT1A4 (UDP-glucuronosyltransferase).

  • Product: 2-N-glucuronide (inactive) [6].[1]

  • Clinical Relevance: Because it does not rely on CYP450, it has fewer drug-drug interactions than carbamazepine. However, its clearance is drastically increased by enzyme inducers (phenytoin) and decreased by inhibitors (valproate).

Toxicity (SJS/TEN)

The 1,2,4-triazine core of Lamotrigine is associated with idiosyncratic skin reactions (Stevens-Johnson Syndrome). This is linked to the formation of a reactive arene oxide intermediate on the dichlorophenyl ring (not the triazine ring itself), which then acts as a hapten for the immune system, particularly in patients with the HLA-B*15:02 allele [7].

Part 5: Experimental Protocol

Protocol: Synthesis of Lamotrigine Intermediate (Schiff Base)

This protocol focuses on the critical condensation step where the 1,2,4-triazine ring is formed.

Reagents:

  • 2,3-Dichlorobenzoyl cyanide (1.0 eq)

  • Aminoguanidine bicarbonate (1.5 eq)

  • Sulfuric acid (H2SO4, 60% aq) or Nitric Acid (8N)

  • DMSO (Solvent)

Methodology:

  • Preparation of Acidic Medium: In a round-bottom flask, dissolve aminoguanidine bicarbonate in 8N HNO3 (or H2SO4). Rationale: The acid protonates the guanidine, preventing side reactions, and catalyzes the attack on the nitrile.

  • Addition: Add a solution of 2,3-dichlorobenzoyl cyanide in DMSO dropwise over 30 minutes at 25°C.

  • Condensation: Stir the mixture for 7 days at room temperature (classic method) or 4 hours at 60°C (accelerated).

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the nitrile peak in IR (~2200 cm-1).

  • Cyclization (Alkaline Switch):

    • Cool the reaction mixture to 0°C.

    • Slowly add 4N KOH until pH > 10. Rationale: High pH is required to deprotonate the intermediate and force the intramolecular cyclization to form the triazine ring.

    • Reflux for 2 hours.

  • Isolation: Cool to room temperature. The precipitate (Lamotrigine) is filtered, washed with ice-cold water, and recrystallized from methanol.

Yield: Typically 40–60% depending on acid concentration and temperature control.

References

  • Garnett, W. R. (1997).[2] Lamotrigine: Pharmacokinetics. Journal of Child Neurology, 12(1_suppl), S10-S15. Link

  • Menon, S. K., et al. (2024). Synthesis of Lamotrigine and a glimpse of its closely related compounds: An overview. Indian Journal of Pharmacy and Drug Studies. Link

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link

  • Xie, X., et al. (1995). Interaction of the antiepileptic drug lamotrigine with recombinant rat brain type IIA Na+ channels and with native Na+ channels in rat hippocampal neurones. Pflügers Archiv, 430(3), 437-446. Link

  • Shchekotikhin, A. E., et al. (2022).[3][4] Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: Anticancer activity, SAR, and MoA.[5] Archiv der Pharmazie. Link

  • Rowland, A., et al. (2006).[2] In vitro characterization of lamotrigine N2-glucuronidation and the influence of co-administered antiepileptics. Drug Metabolism and Disposition, 34(6), 1055-1062. Link

  • Maggs, J. L., et al. (2000). Metabolism of lamotrigine to a reactive arene oxide intermediate.[6][7] Chemical Research in Toxicology, 13(11), 1075-1081. Link

Sources

An In-depth Technical Guide to Chlorazanil (C9H8ClN5): Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Chlorazanil (C9H8ClN5), a diuretic agent belonging to the triazine class of compounds. The document delineates its chemical structure, molecular weight, and physicochemical properties. It further explores its primary mechanism of action as a diuretic, detailing its effects on renal electrolyte transport. A significant portion of this guide is dedicated to the practical aspects of working with Chlorazanil, including a detailed, step-by-step synthesis protocol and a thorough analysis of its spectroscopic characteristics. This includes an interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, which are crucial for its identification and characterization. Finally, the guide summarizes key toxicological data and discusses its applications, primarily in pharmacology and its notable relevance in anti-doping science. This document is intended to serve as a vital resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and analytical sciences.

Introduction and Chemical Identity

Chlorazanil, identified by the molecular formula C9H8ClN5, is a synthetic compound belonging to the diamino-1,3,5-triazine chemical class.[1] Historically, it has been recognized for its diuretic properties.[1] Its IUPAC name is N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine.[1] The core of the molecule is a triazine ring, a heterocyclic scaffold that is prevalent in a variety of pharmacologically active compounds.[2]

The structure of Chlorazanil is characterized by a 4-chlorophenyl group attached to one of the amino groups of the 2,4-diaminotriazine core. This substitution pattern is critical for its biological activity.

Chemical Structure

Chlorazanil_Structure N1 N C2 C N1->C2 C6 C N1->C6 N3 N C2->N3 C2->N3 N_phenylamino NH C2->N_phenylamino C4 C N3->C4 N5 N C4->N5 C4->N5 N_amino NH2 C4->N_amino N5->C6 C6->N1 C_phenyl_1 N_phenylamino->C_phenyl_1 C_phenyl_2 C_phenyl_1->C_phenyl_2 C_phenyl_6 C_phenyl_1->C_phenyl_6 C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_4 C_phenyl_3->C_phenyl_4 C_phenyl_5 C_phenyl_4->C_phenyl_5 C_phenyl_4->C_phenyl_5 Cl Cl C_phenyl_4->Cl C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

Caption: 2D Chemical Structure of Chlorazanil (C9H8ClN5).

Physicochemical Properties

A summary of the key physicochemical properties of Chlorazanil is presented in the table below. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C9H8ClN5[1]
Molecular Weight 221.64 g/mol [1]
CAS Number 500-42-5[1]
Appearance Crystals[3]
Melting Point 233-234 °C or 256-258 °C (from ethanol)[3]
XLogP3 (Predicted) 2.1[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]

Mechanism of Action

Chlorazanil's primary pharmacological effect is diuresis. It is understood to act on the kidneys to increase urine output.[1]

Diuretic Effect

The diuretic action of Chlorazanil is attributed to its ability to prevent the reabsorption of sodium and chloride ions in the distal convoluted tubules of the nephron.[1][4][5] By inhibiting the transport of these electrolytes back into the bloodstream, Chlorazanil causes an increase in their concentration in the tubular fluid. This leads to an osmotic effect, where water is retained within the tubules and subsequently excreted as urine, resulting in diuresis.[4]

Diuretic_Mechanism cluster_nephron Distal Convoluted Tubule cluster_effect Result tubule Tubular Lumen Na⁺, Cl⁻, H₂O cell Tubular Epithelial Cell Na⁺/Cl⁻ Cotransporter tubule:f0->cell:f0 Reabsorption blood Bloodstream Na⁺, Cl⁻, H₂O reabsorbed cell->blood:f0 Transport excretion Increased Excretion of Na⁺, Cl⁻, and H₂O (Diuresis) Chlorazanil Chlorazanil Chlorazanil->cell:f0 Inhibition

Caption: Proposed mechanism of action of Chlorazanil in the renal tubule.

Other Pharmacological Activities

In addition to its primary diuretic effect, studies have shown that Chlorazanil can also enhance the urinary excretion of prostaglandins E2 and F2α in dogs.[6] The clinical significance of this finding, however, is not fully elucidated.[6]

More recently, Chlorazanil has gained attention in the field of anti-doping. It has been discovered that the antimalarial drug Proguanil can be metabolized in the body to a precursor, N-(4-chlorophenyl)-biguanide, which can then convert to Chlorazanil.[7] This metabolic pathway is of significant importance in sports drug testing, as the presence of Chlorazanil in an athlete's sample may not be due to direct administration of the diuretic itself.[7]

Synthesis of Chlorazanil

Chlorazanil can be synthesized in a two-step process starting from commercially available 4-chloroaniline.[2] The first step involves the formation of an N-(4-chlorophenyl)-biguanide intermediate, which is then cyclized to form the triazine ring of Chlorazanil.[2]

Synthesis_Workflow start 4-Chloroaniline + Dicyandiamide step1 Step 1: Biguanide Formation (Acid Catalyst, Reflux) start->step1 intermediate N-(4-chlorophenyl)-biguanide step2 Step 2: Cyclocondensation (Base, Alcohol Solvent) intermediate->step2 reagent Ethyl Formate reagent->step2 product Chlorazanil step1->intermediate step2->product

Caption: Overall workflow for the synthesis of Chlorazanil.

Experimental Protocol

Step 1: Synthesis of N-(4-chlorophenyl)-biguanide

  • To a suitable reaction vessel, add 4-chloroaniline (1.0 equivalent) and dicyandiamide (1.0 equivalent).[2]

  • Add a suitable solvent, such as water or an alcohol, and a catalytic amount of a strong acid (e.g., hydrochloric acid).[2]

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as sodium hydroxide solution, to precipitate the free biguanide base.[2]

  • Collect the precipitate by filtration, wash with water, and dry to yield N-(4-chlorophenyl)-biguanide.

Step 2: Synthesis of Chlorazanil

  • In a round-bottom flask, dissolve the N-(4-chlorophenyl)-biguanide (1.0 equivalent) from Step 1 in an anhydrous alcohol, such as methanol.[2]

  • Add a base, such as sodium methoxide (1.1 equivalents), to the solution and stir until the biguanide is fully dissolved.

  • To this basic solution, add ethyl formate (1.1-1.5 equivalents).[2]

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the resulting residue with water to remove any inorganic salts.[2]

  • Collect the crude Chlorazanil by filtration, wash with water, and dry.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]

Structural Elucidation and Characterization

The definitive identification and characterization of Chlorazanil rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of Chlorazanil provides key information for its structural confirmation.

  • Molecular Ion Peak: Due to the presence of a chlorine atom, the molecular ion peak will appear as a characteristic isotopic cluster. The M+ peak will be observed at m/z 221, corresponding to the molecule with the ³⁵Cl isotope, and an M+2 peak at m/z 223, corresponding to the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[1][8]

  • Fragmentation Pattern: Common fragmentation patterns for aromatic amines and triazines would be expected. Cleavage of the C-N bond between the phenyl ring and the triazine core is a likely fragmentation pathway. A significant fragment observed at m/z 148 likely corresponds to the 4-chloroanilino portion of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of Chlorazanil is expected to show distinct signals corresponding to the aromatic protons and the amine protons.

    • The protons on the 4-chlorophenyl ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

    • The protons of the two amino groups (-NH₂ and -NH-) will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.[9]

    • The single proton on the triazine ring is also expected to produce a signal in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.

    • The carbon atoms of the triazine ring will resonate at lower field (downfield) due to the electron-withdrawing effect of the nitrogen atoms.

    • The four distinct carbon signals of the 4-chlorophenyl ring will be observed in the aromatic region (typically δ 110-150 ppm). The carbon atom bonded to the chlorine will be shifted downfield.

    • Quaternary carbons (those not bonded to any hydrogen atoms) will typically show weaker signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of Chlorazanil will exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: The amino groups (-NH₂ and -NH-) will show stretching vibrations in the region of 3300-3500 cm⁻¹.[11] The primary amine (-NH₂) may show two distinct bands in this region.

  • C-H Stretching: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[12]

  • C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl ring will be observed in the 1500-1680 cm⁻¹ region.[13]

  • C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1200-1350 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to be found in the lower wavenumber region of the fingerprint region, typically between 600-800 cm⁻¹.[13]

Toxicology and Safety

Chlorazanil is classified as harmful if swallowed and causes serious eye irritation.[1] The available acute toxicity data is summarized below.

Test TypeRoute of ExposureSpeciesDose/DurationSource
LDLoOralRat5 mg/kg[14]
LD50IntravenousRat16 mg/kg[14]
LD50OralMouse300 mg/kg[14]

Early toxicological studies have indicated that the primary target organs for Chlorazanil toxicity are the kidney and the liver.[7] As with any chemical compound, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling Chlorazanil in a laboratory setting.

Conclusion and Future Perspectives

Chlorazanil (C9H8ClN5) is a well-defined chemical entity with established diuretic properties, acting through the inhibition of sodium and chloride reabsorption in the distal convoluted tubule. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its initial application was in medicine, its recent emergence as a metabolite of the antimalarial drug Proguanil has brought it to the forefront of anti-doping science, presenting new analytical challenges and research avenues.

For researchers in drug development, the triazine scaffold of Chlorazanil continues to be an area of interest for the design of new therapeutic agents. Future research could focus on elucidating more detailed structure-activity relationships of Chlorazanil and its analogs to develop more potent and selective diuretic agents. Furthermore, a more comprehensive characterization of its pharmacokinetic and toxicological profiles would be beneficial for a complete understanding of its biological effects.

References

  • PubChem. (n.d.). Chlorazanil. National Center for Biotechnology Information. [Link]

  • Shah, M. H., et al. (1968). Synthesis and diuretic activity of some s-triazines. Journal of Medicinal Chemistry, 11(6), 1167–1172.
  • University of California, Davis. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Leary, W. P., et al. (1978). Enhancement of urine prostaglandin excretion by chlorazanil in dogs. Prostaglandins and Medicine, 1(3), 209-215.
  • Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • Thevis, M., et al. (2015). Formation of the diuretic chlorazanil from the antimalarial drug proguanil—Implications for sports drug testing. Journal of Pharmaceutical and Biomedical Analysis, 115, 208-213.
  • University of Oxford. (n.d.). H NMR Spectroscopy. [Link]

  • PubChemLite. (n.d.). Chlorazanil (C9H8ClN5). [Link]

  • Government of British Columbia. (2012). PESTICIDE TOXICITY TABLE. [Link]

  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-XY3150500. [Link]

  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. [Link]

  • DrugFuture. (n.d.). Chlorazanil. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Toxicity of chlorothalonil to marine organisms. [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ChemRxiv. (n.d.). Functional Group Identification from Infrared Spectra via a Dual-Head Convolutional Network. [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]

  • Parsons, A. (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). Chlorazanil (C9H8ClN5). [Link]

  • Scribd. (n.d.). Infrared Spectroscopy Functional Groups Table. [Link]

  • PubMed. (1991). The toxicity of chlorothalonil to aquatic fauna and the impact of its operational use on a pond ecosystem. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. [Link]

  • Nature. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [Link]

  • PubMed. (1995). Effects of organic solvents and solvent-atrazine interactions on two algae, Chlorella vulgaris and Selenastrum capricornutum. [Link]

  • PubChem. (n.d.). Chlorantraniliprole. National Center for Biotechnology Information. [Link]

  • PubMed. (2004). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Cyclization Protocols for 2-Chlorobenzoguanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzoguanamine derivatives—specifically, 6-aryl-1,3,5-triazine-2,4-diamines—are privileged scaffolds in both medicinal chemistry and the development of high-performance thermosetting polymers [1]. The introduction of a chlorine atom at the ortho-position of the phenyl ring to form 2-(2-chlorophenyl)-4,6-diamino-1,3,5-triazine (commonly referred to as 2-chlorobenzoguanamine) imparts unique steric and electronic properties. This specific substitution pattern is highly valued for generating libraries of biologically active triazines and enhancing the cross-linking density in advanced materials [3].

The Causality of the Cyclization Mechanism

The formation of the 1,3,5-triazine core is achieved via a base-catalyzed condensation and cyclization between 2-chlorobenzonitrile and dicyandiamide. The reaction is initiated by the deprotonation of dicyandiamide by a strong base (e.g., KOH). The resulting nucleophile attacks the electrophilic nitrile carbon of 2-chlorobenzonitrile.

Crucial Insight: The ortho-chloro substituent induces significant steric hindrance around the nitrile group. This kinetic barrier necessitates precise thermal activation or microwave irradiation to drive the initial nucleophilic attack. Once the imidoylguanidine intermediate is formed, an intramolecular ring closure occurs rapidly, followed by tautomerization to yield the highly stable, aromatic triazine ring [1].

G N1 2-Chlorobenzonitrile + Dicyandiamide N2 Deprotonation by KOH (Generation of Nucleophile) N1->N2 Base Addition N3 Nucleophilic Attack (Imidoylguanidine Intermediate) N2->N3 Heat (90-110 °C) N4 Intramolecular Cyclization (Ring Closure) N3->N4 Transition State N5 Tautomerization (Aromatization) N4->N5 H+ Transfer N6 2-(2-Chlorophenyl)-4,6-diamino- 1,3,5-triazine N5->N6 Final Product

Logical flow of the base-catalyzed cyclization of 2-chlorobenzoguanamine.

Experimental Design: The Shift to Green Chemistry

Historically, the synthesis of guanamines utilized hazardous, toxic, and flammable solvents such as methyl cellosolve (2-methoxyethanol) [2]. Modern protocols demand self-validating, environmentally benign systems.

Replacing methyl cellosolve with Polyethylene Glycol 400 (PEG-400) serves a dual purpose:

  • Solvent Replacement: PEG-400 is non-toxic, non-flammable, and environmentally benign.

  • Phase-Transfer Catalysis: PEG-400 acts as a phase-transfer agent, stabilizing the transition state during the nucleophilic attack and effectively solubilizing both the highly polar dicyandiamide and the non-polar 2-chlorobenzonitrile [2].

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the optimization of reaction conditions for the cyclization of 2-chlorobenzoguanamine derivatives, demonstrating the superiority of PEG-400 and microwave-assisted methods [2, 4].

Protocol MethodCatalystSolvent SystemTemperature (°C)Time (h)Isolated Yield (%)
Classical Thermal KOHMethyl Cellosolve110 (Reflux)5.075 – 82
Green Thermal KOHPEG-40090 – 1003.085 – 92
Microwave-Assisted KOHPEG-400 / Neat120 (MW)0.25> 94

Step-by-Step Experimental Protocols

Protocol A: Green Thermal Cyclization (PEG-400 Mediated)

This protocol is optimized for standard laboratory setups without access to microwave synthesis reactors.

Materials Required:

  • 2-Chlorobenzonitrile (1.0 equiv, 10 mmol)

  • Dicyandiamide (1.2 equiv, 12 mmol)

  • Potassium Hydroxide (KOH) pellets (0.2 equiv, 2 mmol)

  • Polyethylene Glycol 400 (PEG-400) (15 mL)

  • Distilled water and Ethanol (for purification)

Step-by-Step Procedure:

  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile (1.37 g) and dicyandiamide (1.01 g).

  • Solvent & Catalyst Addition: Add 15 mL of PEG-400 followed by finely crushed KOH (0.11 g). Ensure the system is under a nitrogen atmosphere to prevent oxidative side reactions.

  • Controlled Heating (Critical Step): Begin heating the mixture with moderate stirring. Caution: An exothermic reaction will commence as the internal temperature approaches 90–100 °C. The mixture will transition from a suspension to a clear solution, followed by the rapid precipitation of a white solid.

  • Exotherm Management: Control the vigor of the reaction by temporarily removing the heating mantle if the solvent begins to reflux too aggressively.

  • Maturation: Once the exotherm subsides, reapply heat and maintain the reaction at 100 °C for 3 hours to ensure complete conversion of the sterically hindered nitrile.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product via vacuum filtration. Wash the filter cake with 50 mL of hot water to remove residual PEG-400 and unreacted dicyandiamide. Recrystallize the solid from boiling ethanol to yield pure 2-chlorobenzoguanamine.

Workflow Step1 Step 1: Reagent Mixing 2-Chlorobenzonitrile + Dicyandiamide + KOH + PEG-400 Step2 Step 2: Controlled Heating Ramp to 90-110 °C Monitor Exotherm Reflux for 3h Step1->Step2 Step3 Step 3: Precipitation Quench in Ice Water Stir for 30 min Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Hot Water Wash Step3->Step4 Step5 Step 5: Purification Recrystallization (Ethanol) Yield: 85-92% Step4->Step5

Experimental workflow for the green synthesis of 2-chlorobenzoguanamine.

Protocol B: Microwave-Assisted Cyclization

For high-throughput synthesis and library generation, microwave irradiation significantly reduces reaction times by directly activating the polar intermediates [4].

  • Preparation: In a 30 mL microwave-safe reaction vial, combine 2-chlorobenzonitrile (5 mmol), dicyandiamide (6 mmol), KOH (1 mmol), and PEG-400 (5 mL).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program the reactor to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes with a maximum power output of 250 W.

  • Cooling: Allow the reactor to rapidly cool the vial to 40 °C using compressed air.

  • Workup: Proceed with the ice-water quench and hot water wash as described in Protocol A, Steps 6-7.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized protocol, the final product must be validated against the following analytical benchmarks:

  • FTIR Spectroscopy: Look for the disappearance of the sharp nitrile (

    
    ) stretching band at 
    
    
    
    . Confirm the presence of primary amine (
    
    
    ) stretching bands at
    
    
    and
    
    
    , and the characteristic triazine ring breathing mode at
    
    
    .
  • 
     NMR (DMSO-
    
    
    
    ):
    The primary amino groups of the triazine ring typically appear as a broad singlet integrating for 4 protons around
    
    
    6.70 - 6.90 ppm. The aromatic protons of the 2-chlorophenyl ring will appear as a multiplet between
    
    
    7.30 - 7.80 ppm.
  • Troubleshooting Low Yields: If the yield is below 70%, it is highly likely that the exotherm was not properly managed, leading to the polymerization of dicyandiamide (forming melamine byproducts). Ensure the heating ramp is gradual.

References

  • Benzoguanamine Research Chemical for Advanced M
  • Reported approaches for the synthesis of benzoguanamine ResearchG
  • 6-Chloro-1,3,5-triazine-2,4-diamine Benchchem
  • Microwave‐Assisted Synthesis and Dynamic Behaviour of N2,N4,N6‐Tris(1H‐pyrazolyl)

TLC mobile phase for separating triazine diamines from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists optimizing the purification of 1,3,5-triazine-2,4-diamines (e.g., melamine analogues, DHFR inhibitors) from starting materials like cyanuric chloride or mono-substituted chlorotriazines.

Executive Summary: The Chromatographic Challenge

Triazine diamines represent a "perfect storm" for silica gel chromatography: they are highly polar due to multiple hydrogen bond donors/acceptors and basic enough to interact strongly with acidic silanol groups (


).

The Problem:

  • Starting Materials (e.g., Cyanuric Chloride, alkyl amines) are often non-polar or moderately polar.

  • The Product (Triazine Diamine) often adheres to the baseline or "streaks" (tails) up the plate, causing co-elution with impurities and making

    
     determination impossible.
    

The Solution: This guide details a Mobile Phase Modifier Strategy that suppresses silanol ionization, sharpening bands and allowing distinct separation of the diamine product from both non-polar precursors and highly polar byproducts (e.g., hydrolyzed triazinones).

Mechanism of Interaction

To separate these compounds, one must understand the molecular competition occurring on the plate.

  • Silica Gel (Stationary Phase): The surface is covered in slightly acidic silanol groups (

    
    ).
    
  • Triazine Diamines (Analyte): The exocyclic amines and ring nitrogens act as Lewis bases.

  • Interaction: The basic analyte protonates or strongly hydrogen-bonds to the silanol, effectively "pinning" the molecule to the silica. This results in peak broadening (streaking).[1]

The "Modifier" Effect: Adding a volatile base (Ammonia or Triethylamine) to the mobile phase creates a competition. The modifier saturates the active silanol sites, effectively "deactivating" the silica surface and allowing the triazine diamine to partition based on pure solubility rather than ionic adsorption.

Diagram 1: Competitive Adsorption Mechanism

The following diagram illustrates how basic modifiers prevent tailing.

Silanol_Blocking_Mechanism cluster_0 Scenario A: Standard Mobile Phase cluster_1 Scenario B: Modified Mobile Phase Silica Silica Surface (Acidic Si-OH) Triazine Triazine Diamine (Analyte) Modifier Modifier Base (TEA / NH3) Silica_A Silica (Si-OH) Triazine_A Triazine (Stuck) Silica_A->Triazine_A Strong H-Bond / Ionic (Causes Streaking) Silica_B Silica (Si-OH) Modifier_B Modifier (TEA) Silica_B->Modifier_B Preferential Binding (Sites Blocked) Triazine_B Triazine (Mobile) Triazine_B->Silica_B Weak Interaction

Caption: Mechanism of silanol deactivation. Modifiers (Green) block acidic sites, allowing the Analyte (Blue) to migrate freely.

Strategic Mobile Phase Design

Do not guess solvent ratios. Use this systematic approach to select the correct system.

A. The Solvent Systems
System ClassCompositionTarget AnalytesNotes
Non-Polar Hexane / EtOAc (8:2 to 1:1)Cyanuric Chloride, Mono-amino intermediates.Ineffective for diamines (will stay at baseline).
Standard Polar DCM / MeOH (95:5 to 90:10)Triazine Diamines, secondary amines.often causes streaking without modifier.
Modified Polar DCM / MeOH / NH₄OH (90:9:1)Target System for free base diamines.Ammonia sharpens spots significantly.
Alternative DCM / MeOH / TEA (94:5:1)Alternative if NH₄OH is unavailable.TEA is harder to remove (high boiling point) and may affect MS.
B. The "Triad" Optimization Protocol
  • Start with DCM/MeOH (95:5).

    • Spot the Starting Material (SM) and Reaction Mixture (RM).

    • Result: SM likely moves to solvent front; Product likely streaks near baseline.

  • Add the Modifier.

    • Change to DCM/MeOH/NH₄OH (92:7:1) .

    • Why Ammonia? It is volatile. Unlike Triethylamine (TEA), it evaporates from the plate, interfering less with visualization stains like Ninhydrin.

  • Adjust Polarity.

    • If

      
      : Increase MeOH content (e.g., 85:14:1).
      
    • If

      
      : Decrease MeOH content (e.g., 98:1:1).
      

Master Protocol: Step-by-Step Execution

Phase 1: Preparation

Reagents Required:

  • Dichloromethane (DCM) - HPLC Grade.

  • Methanol (MeOH) - HPLC Grade.

  • Ammonium Hydroxide (25-28% aqueous solution) OR Triethylamine (TEA).

  • TLC Plates: Silica Gel 60

    
     (Aluminum or Glass backed).[2]
    

Safety Note: Cyanuric chloride is a sensitizer and lachrymator. Handle all plates and solvents in a fume hood.

Phase 2: Plate Development
  • Chamber Saturation (Critical):

    • Place a piece of filter paper inside the TLC jar.

    • Pour the mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1) over the paper until the bottom of the jar has 0.5 cm of solvent.

    • Close the lid and wait 5 minutes .

    • Reason: Vapor equilibrium prevents "edge effect" (uneven solvent front) and ensures consistent

      
       values.
      
  • Spotting:

    • Dissolve the crude reaction mixture in a small amount of MeOH/DCM (1:1).

    • Spot 1-2 µL roughly 1.5 cm from the bottom.

    • Co-spotting: Always run three lanes: [Starting Material] | [Co-spot] | [Reaction Mixture].

    • Self-Validation: The co-spot proves that separation is real and not an artifact of the matrix.

  • Elution:

    • Place plate in chamber. Ensure solvent level is below the spotting line.

    • Run until solvent front is 1 cm from the top.[3]

Phase 3: Visualization

Triazine diamines are often UV-active but colorless. Use this multi-modal detection sequence:

  • UV Lamp (254 nm):

    • Triazine rings absorb strongly here. Mark spots with a pencil.[3]

    • Observation: Starting material (Cyanuric chloride) will be distinct from the product.

  • Ninhydrin Stain (Specific for Primary Amines):

    • Dip plate in Ninhydrin solution and heat with a heat gun until spots appear.

    • Result: Exocyclic primary amines on the triazine ring will turn pink/purple . Cyanuric chloride will not stain.

  • Iodine Chamber (General):

    • If UV is ambiguous, Iodine vapor will stain the nitrogen-rich triazine dark brown.

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Long Streak (Tailing) Silanol interaction or overloading.1.[4] Add 1%

or TEA to mobile phase.2. Dilute sample concentration.
"Smiling" Solvent Front Uneven saturation.Use filter paper in the jar to ensure vapor equilibrium.[5]
Product stays at Baseline Solvent too non-polar.Switch from Hex/EtOAc to DCM/MeOH. Increase MeOH % gradually.
Double Spots for Product Salt formation or degradation.The product may be partially protonated. Add more base to the mobile phase to force it entirely into the free base form.
Diagram 2: Optimization Workflow

Use this logic flow to determine your next step during method development.

TLC_Optimization_Flow Start Start: DCM/MeOH (95:5) Check_Rf Check Rf & Spot Shape Start->Check_Rf Streak Streaking / Tailing? Check_Rf->Streak Base_Add Add 1% NH4OH or TEA Streak->Base_Add Yes Rf_Low Rf < 0.2? Streak->Rf_Low No Base_Add->Check_Rf Retest Increase_Pol Increase MeOH (e.g. 90:10) Rf_Low->Increase_Pol Yes Rf_High Rf > 0.8? Rf_Low->Rf_High No Increase_Pol->Check_Rf Retest Decrease_Pol Decrease MeOH (e.g. 98:2) Rf_High->Decrease_Pol Yes Success Optimal Separation Rf_High->Success No Decrease_Pol->Check_Rf Retest

Caption: Decision tree for optimizing mobile phase composition based on spot behavior.

References

  • BenchChem. Technical Support: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Merck Millipore. TLC Tips and Tricks: Choice of Solvent System and Mobile Phase. Retrieved from

  • ResearchGate. Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from

Sources

Application Note and Protocol: Condensation of Cyanoguanidine with 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Guanylhydrazones in Medicinal Chemistry

The condensation reaction between cyanoguanidine and 2-chlorobenzaldehyde represents a critical pathway for the synthesis of novel guanylhydrazone derivatives. Guanylhydrazones are a class of compounds characterized by a C=N-NH-C(=NH)NH₂ moiety and are of significant interest to the pharmaceutical and agrochemical industries. These structures are recognized for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. The incorporation of a 2-chlorophenyl group can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy and target specificity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the condensation of cyanoguanidine with 2-chlorobenzaldehyde. It offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and a summary of key reaction parameters. The proposed methodology is grounded in established principles of condensation reactions involving guanidine derivatives and aldehydes.[1][2][3]

Reaction Mechanism and Rationale

The condensation of cyanoguanidine with 2-chlorobenzaldehyde proceeds via a nucleophilic addition-elimination pathway. One of the amino groups of cyanoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a dehydration step to yield the corresponding guanylhydrazone. The reaction is typically catalyzed by an acid or a base, which serves to activate the aldehyde or enhance the nucleophilicity of the guanidine, respectively.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyanoguanidine H₂N-C(=NH)-NH-CN Intermediate o-Cl-C₆H₄-CH(OH)-NH-C(=NH)-NH-CN Cyanoguanidine->Intermediate + 2-Chlorobenzaldehyde (Nucleophilic Attack) 2-Chlorobenzaldehyde o-Cl-C₆H₄-CHO Guanylhydrazone o-Cl-C₆H₄-CH=N-NH-C(=NH)-NH-CN Intermediate->Guanylhydrazone - H₂O (Dehydration) Water H₂O Experimental_Workflow A 1. Dissolve Cyanoguanidine in Ethanol B 2. Add 2-Chlorobenzaldehyde A->B C 3. Add Acetic Acid (Catalyst) B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E Check for completion F 6. Cool and Remove Solvent E->F If complete G 7. Extraction with Ethyl Acetate/Water F->G H 8. Wash and Dry Organic Layer G->H I 9. Purify by Recrystallization or Chromatography H->I J 10. Characterize Product I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Aqueous Solubility for Biological & Analytical Applications Compound Class: 2,4-Diamino-6-phenyl-1,3,5-triazine derivatives (Structurally related to Irsogladine and Lamotrigine analogs) Cas Registry: 3397-62-4 (Generic/Analogous)[1][2]

Executive Summary

Researchers working with 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine often encounter significant solubility challenges due to its high crystal lattice energy and planar, lipophilic structure.[1][2] This compound belongs to a class of "brick dust" molecules where strong intermolecular hydrogen bonding (between amino groups and ring nitrogens) creates a high melting point (>200°C) and poor water solubility (<10 µg/mL at neutral pH).[2]

This guide provides three validated protocols to solubilize this compound for in vitro assays , animal studies , and analytical chromatography , moving beyond simple DMSO dissolution to ensure experimental reproducibility.[1]

Module 1: The Solubility Decision Matrix

Before selecting a protocol, determine your downstream application. The "best" solvent system depends on biological tolerance, not just maximal solubility.

SolubilityMatrix Start Start: Define Application Decision1 Is this for Cell Culture (In Vitro)? Start->Decision1 Decision2 Is this for In Vivo (Animal) Injection? Decision1->Decision2 No Solvent1 Protocol A: DMSO Stock + Serial Dilution (Max 0.1% DMSO) Decision1->Solvent1 Yes Decision3 Is this for HPLC/LC-MS? Decision2->Decision3 No Solvent2 Protocol B: Cyclodextrin Complexation (HP-β-CD) Decision2->Solvent2 Preferred (Safety) Solvent3 Protocol C: Mesylate Salt Formation (pH Adjustment) Decision2->Solvent3 Alternative (High Conc.) Solvent4 High Organic Mobile Phase (Acetonitrile/MeOH + TFA) Decision3->Solvent4 Yes Warning1 Risk: Precipitation upon dilution. Use 'Step-Down' method. Solvent1->Warning1

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Critical Chemical Properties

Understanding why this compound is insoluble is key to fixing it.[1]

PropertyValue (Approx.)Implication for Solubility
pKa (Basic) ~3.8 – 4.2The triazine ring is a weak base.[1][2] It remains uncharged (hydrophobic) at neutral pH (7.4).[2] Acidification is required to ionize it.
LogP ~2.3 – 2.8Moderately lipophilic.[1][2] It prefers organic solvents (DMSO, Methanol) over water.
Crystal Structure Planar, H-bondedHigh lattice energy.[1][2] Breaking the crystal requires significant energy (heat) or specific solvent interactions.

Module 3: Validated Solubilization Protocols

Protocol A: The "Step-Down" Dilution (For In Vitro Assays)

Best for: Cell viability assays, receptor binding, enzyme inhibition.[1]

The Problem: Direct dilution of a high-concentration DMSO stock into media often causes immediate, microscopic precipitation ("crashing out"), leading to false negatives.[1]

The Solution:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Sonicate at 40°C for 10 minutes to ensure complete dissolution.

  • Intermediate Step: Do not pipette 1 µL of stock into 1 mL of media. Instead, prepare an intermediate dilution in pure DMSO first.

    • Example: Dilute 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add the 1 mM DMSO solution to the aqueous buffer/media while vortexing rapidly .

    • Target: 10 µM final concentration (1% DMSO).

    • Note: If 1% DMSO is toxic to your cells, you must use Protocol B.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo injection (IP/IV), high-concentration aqueous stocks.[1]

Cyclodextrins (CDs) form a "host-guest" inclusion complex, encapsulating the hydrophobic chlorophenyl ring while exposing the hydrophilic exterior to water.[2]

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107][1][2]

  • Milli-Q Water[1]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to 20% (w/v) . Filter sterilize (0.22 µm).

  • Add Compound: Add the triazine powder directly to the 20% CD solution.

    • Target Conc: 1–5 mg/mL.[1][2]

  • Energy Input: The complex formation is not instantaneous.[1][2]

    • Sonicate for 30 minutes at 40–50°C.

    • Shake (orbital shaker) overnight at room temperature.

  • Verification: The solution should turn from cloudy to clear. If slight turbidity remains, filter through a 0.45 µm PVDF filter. The loss of drug is usually minimal if complexation occurred.[2]

Protocol C: Salt Formation (In Situ Acidification)

Best for: Very high concentrations (>10 mg/mL) where pH < 4 is tolerable.[1][2]

Since the pKa is ~4.0, weak acids (Acetic acid) are insufficient. You need a stronger acid to fully protonate the triazine ring.

Procedure:

  • Suspend the compound in water (it will be a slurry).[2]

  • Add 1.05 equivalents of Methanesulfonic Acid (MSA) or 1M HCl.

    • Why MSA? Mesylate salts of triazines often have higher solubility and lower hygroscopicity than hydrochloride salts.

  • Vortex and heat to 50°C. The solution should clarify as the salt forms.

  • Caution: If you neutralize this solution (e.g., inject into blood pH 7.4), the free base will precipitate.[2] This is suitable for oral gavage (stomach pH is low) or specific acidic assays.[2]

Troubleshooting & FAQs

Q1: My compound precipitates after 24 hours in the fridge. Why?

A: This is "Ostwald Ripening." Small, invisible nuclei formed during initial dissolution grow into visible crystals over time, especially at low temperatures where solubility decreases.

  • Fix: Store stocks at room temperature (if chemically stable) or freeze them rapidly at -20°C. Avoid 4°C storage. Always re-sonicate thawed stocks before use.[1]

Q2: Can I use Ethanol instead of DMSO?

A: Generally, no .[1][2] Triazine diamines have significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, changing the concentration of your stock during experiments. Stick to DMSO or DMAC (Dimethylacetamide) for organic stocks.

Q3: I see a "ghost peak" in my HPLC analysis.

A: Diamino-triazines can exist as rotamers due to restricted rotation around the exocyclic amino bonds [1].[1][2] This can cause peak broadening or splitting in HPLC, often mistaken for impurities.

  • Fix: Run your HPLC column at a higher temperature (40–50°C) to speed up the rotamer interconversion and sharpen the peak.

Mechanism of Action: Why Cyclodextrins Work

The following diagram illustrates the thermodynamic stabilization provided by HP-β-CD, preventing the "stacking" of planar triazine rings.

Mechanism FreeDrug Free Drug (Hydrophobic/Planar) Interaction Repulsion (Aggregation/Precipitation) FreeDrug->Interaction In Water CD HP-β-CD Cavity (Lipophilic Interior) FreeDrug->CD Encapsulation Water Aqueous Environment (High Polarity) Water->Interaction Complex Inclusion Complex (Soluble) CD->Complex Stabilization

Figure 2: Mechanism of inclusion complex formation.[1][2] The hydrophobic chlorophenyl group enters the CD cavity, shielding it from water.

References

  • Rotamerism in Amino-Triazines: Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.[1][3] Source: New Journal of Chemistry (RSC), 2004. Relevance: Explains the H-bonding network and rotameric peak broadening in analysis. URL:[Link]

  • Cyclodextrin Complexation of Hydrophobic Bases: Title: Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin (Structurally analogous planar aromatic).[1] Source: ResearchGate / Pharmaceutics, 2025.[1] Relevance: Validates the use of HP-β-CD for planar, poorly soluble aromatics.[1] URL:[Link]

  • Chemical Properties of Triazine Diamines: Title: 1,3,5-Triazine-2,4-diamine, 6-phenyl- (Benzoguanamine) Physical Properties.[1][2][4][5] Source: NIST Chemistry WebBook.[1] Relevance: Provides baseline pKa and solubility data for the parent scaffold. URL:[Link][2]

  • Structure-Activity Relationship (Sodium Channel Blockers): Title: Synthesis and in Vitro Evaluation of 2,4-diamino-1,3,5-triazine Derivatives as Neuronal Voltage-Gated Sodium Channel Blockers.[1][2][6] Source: PubMed / Bioorg Med Chem. Relevance: Contextualizes the biological application and synthesis of the specific 2,4-diamino scaffold. URL:[Link][2]

Sources

Troubleshooting low yields in 1,3,5-triazine biguanide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Guanamine Synthesis Ticket Type: Advanced Chemical Synthesis Support (Tier 3) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Diagnostic Workflow

The Core Problem: The cyclization of biguanides with carboxylic acid derivatives (esters, acid chlorides) to form 2,4-diamino-1,3,5-triazines (guanamines) is theoretically straightforward but practically temperamental.[1]

Root Cause Analysis: Low yields typically stem from three competing failure modes:

  • The "Salt Trap": Failure to fully liberate the nucleophilic biguanide free base from its stable hydrochloride salt.

  • The "Hydrolysis Competition": In one-pot procedures, the base used for neutralization (e.g., NaOMe) saponifies the ester electrophile before the biguanide can attack.

  • Solubility Mismatch: The free base and the electrophile often require different solvent polarities, leading to heterogeneous reaction mixtures and stalling.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Analyze Reaction Outcome CheckSM Is Biguanide Starting Material (SM) Recovered Unchanged? Start->CheckSM CheckByprod Is Carboxylic Acid Byproduct Present? CheckSM->CheckByprod No (SM Consumed) IssueSalt ISSUE: Incomplete Neutralization Biguanide remains as HCl salt. Nucleophile is quenched. CheckSM->IssueSalt Yes (Major SM Recovery) CheckInter Is Acyl-Biguanide Intermediate Detected? CheckByprod->CheckInter No IssueWet ISSUE: Competitive Hydrolysis Base/Water attacked Ester faster than Biguanide. CheckByprod->IssueWet Yes (Acid Detected) CheckInter->Start Other (Check NMR/MS) IssueHeat ISSUE: Incomplete Cyclization Activation energy for dehydration not met. CheckInter->IssueHeat Yes (Open Chain Exists)

Caption: Figure 1. Diagnostic logic for identifying the chemical bottleneck in triazine synthesis.

Critical Troubleshooting Guides (FAQs)

Issue 1: "I am recovering unreacted Biguanide HCl."

Root Cause: The Biguanide Hydrochloride salt is chemically inert in this reaction. The protonated nitrogens withdraw electron density, rendering the molecule non-nucleophilic. The Fix: You must perform a Hard Neutralization .

  • Why it fails: Many protocols suggest adding NaOMe in situ with the ester. This is risky. The equilibrium often favors the salt form if the base equivalents are inexact.

  • Solution: Switch to a Two-Step Protocol . Isolate the free base before introducing the electrophile.

    • See Protocol A below.

Issue 2: "I see the carboxylic acid of my ester, not the triazine."

Root Cause: Competitive Hydrolysis (Saponification).[1] Mechanism: If you use a "One-Pot" method (Biguanide HCl + Ester + NaOMe), you have a strong base and an ester in the presence of trace moisture (or methanol acting as a nucleophile in transesterification).[1] Hydroxide/Methoxide attacks the ester faster than the bulky biguanide. The Fix:

  • Eliminate the Base from the Electrophile Step: Use the pre-isolated biguanide free base (from Protocol A).

  • Solvent Drying: Use anhydrous methanol/ethanol. Water content >0.1% is fatal to yield.

Issue 3: "The reaction turns into a solid brick and stops."

Root Cause: Solubility Mismatch & Aggregation. Context: Biguanide free bases are poorly soluble in non-polar solvents, while many ester electrophiles (especially fatty acid esters) are insoluble in methanol.[1] The Fix:

  • Co-Solvent System: Use DMSO/MeOH (1:4 ratio) to maintain homogeneity.[1]

  • Phase Transfer: If reacting with a lipophilic ester, add 5 mol% Tetrabutylammonium Bromide (TBAB) to facilitate interface interaction.[1]

The Validated Protocols

Protocol A: Isolation of Biguanide Free Base (Critical Pre-cursor)

Use this to solve "Inert Starting Material" issues.

  • Suspend: Suspend 10 mmol Biguanide HCl in 10 mL anhydrous Methanol.

  • Neutralize: Add 10 mmol Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise at 0°C.

  • Stir: Stir for 30 minutes. The mixture will become cloudy as NaCl precipitates.

  • Filter: Filter through a Celite pad to remove NaCl. Do not skip this. Chloride ions can interfere with subsequent catalysis.

  • Evaporate: Remove the methanol in vacuo to obtain the Biguanide Free Base as a white/off-white solid.

    • QC Check: The free base should have a lower melting point than the HCl salt.

Protocol B: Optimized Cyclization (The "Dry" Route)

Use this to solve "Hydrolysis/Low Yield" issues.

  • Dissolve: Dissolve the Biguanide Free Base (from Protocol A) in anhydrous Methanol (or DMSO if solubility is poor).

  • Add Electrophile: Add 1.0 - 1.2 equivalents of the Ester.

    • Note: Do NOT add additional base. The free base is sufficiently nucleophilic.

  • Reflux: Heat to reflux (65°C for MeOH) for 12–24 hours.

    • Monitoring: Check TLC.[2][3] If the intermediate acyl-biguanide persists (often a spot just below the product), increase temp or add a Lewis Acid catalyst (e.g., 5 mol% ZnCl2) to drive the dehydration.[1]

  • Workup: Cool to room temperature. The triazine product often precipitates. Filter and wash with cold water (to remove unreacted biguanide) and cold methanol.

Mechanistic Visualization

Understanding the pathway helps pinpoint where the energy barrier lies.

Mechanism Biguanide Biguanide (Free Base) Intermediate Acyl-Biguanide Intermediate Biguanide->Intermediate Nucleophilic Attack (- R'OH) Ester Ester (R-CO-OR') Ester->Intermediate SideProduct Carboxylic Acid (Hydrolysis) Ester->SideProduct Path B: Saponification (If Water/Base present) Triazine 1,3,5-Triazine (Guanamine) Intermediate->Triazine Cyclization & Dehydration (-H2O) High Temp Required

Caption: Figure 2.[1][4][5][6] Reaction pathway showing the critical competition between cyclization and hydrolysis.

Data & Solvent Compatibility Table

Impact of Solvent and Base on Yield (Substituted Benzoate Ester)

Solvent SystemBase UsedTemperatureYield (%)Primary Failure Mode
MeOH (Wet) NaOMe (in situ)Reflux< 10%Hydrolysis of Ester
MeOH (Dry) NaOMe (in situ)Reflux35-45%Incomplete Conversion
MeOH (Dry) None (Free Base) Reflux 78-85% Optimal Pathway
Water NaOH100°C0%Hydrolysis / Solubility
DMF None (Free Base)120°C65%Good for lipophilic esters

References

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives. Source: Molecules (MDPI), 2021.[1][7] Relevance: Establishes the superiority of the "Two-Step" (neutralization then reaction) pathway over the "One-Pot" method. URL:[Link][1]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines. Source: Molecules (MDPI), 2022.[1] Relevance: Provides alternative activation methods for difficult substrates using benzotriazole chemistry. URL:[Link][1]

  • Investigation of solubility and dissolution of a free base and salt forms. Source: PubMed (Int J Pharm), 2005.[1] Relevance: Explains the solubility physics of Biguanide HCl vs. Free Base, critical for solvent selection. URL:[Link]

  • Synthesis of 1,3,5-triazines. Source: Organic Chemistry Portal. Relevance: General overview of triazine synthesis methodologies and alternative electrophiles. URL:[Link]

Sources

Technical Support Center: Triazine Synthesis Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted dicyandiamide from triazine synthesis reactions. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure the purity and integrity of your final compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding dicyandiamide contamination and purification strategies.

Q1: Why is the complete removal of unreacted dicyandiamide from my triazine product so critical?

A: The presence of unreacted dicyandiamide (DCD) can significantly compromise the quality and reliability of your experimental results. For drug development professionals, residual starting materials can introduce toxicity or interfere with biological assays, leading to erroneous structure-activity relationship (SAR) data. For materials scientists, DCD impurities can alter the physical properties of polymers and resins derived from the triazine product. Therefore, achieving high purity is essential for downstream applications and data integrity.

Q2: What are the key physicochemical differences between dicyandiamide and triazines that I can leverage for purification?

A: The most significant and exploitable difference lies in their solubility profiles, particularly in water. While both dicyandiamide and many triazine products (like the parent compound melamine) are more soluble in hot water than in cold water, their solubility levels differ substantially. Dicyandiamide is considerably more soluble in water, especially at lower temperatures, than most triazine derivatives.[1] This differential solubility is the cornerstone of the most common purification method: recrystallization.

Q3: How can I reliably determine if my triazine sample is contaminated with dicyandiamide?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for quantifying the purity of your triazine product and detecting dicyandiamide contamination.[2] For more sensitive applications or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional specificity and low detection limits.[3][4] A well-developed chromatographic method can separate the triazine product from dicyandiamide, allowing for accurate quantification of the impurity.

Troubleshooting Guide: Purification Workflows

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My initial work-up has failed to remove dicyandiamide, and my crude product is significantly contaminated. What is the most effective purification strategy?

Core Insight: The most robust and widely applicable method is recrystallization , leveraging the differential solubility of your triazine product and dicyandiamide in a suitable solvent, most commonly water.[5] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The less soluble triazine will crystallize out, leaving the more soluble dicyandiamide impurity in the solvent (the mother liquor).

The selection of the right solvent is paramount. Below is a table comparing the solubility of dicyandiamide and melamine (a representative triazine) in common solvents.

CompoundSolventTemperature (°C)SolubilityReference
DicyandiamideWater132.26 g / 100 mL (2.26%)[1][6]
DicyandiamideWaterHotHigh solubility[6]
DicyandiamideEthanol131.26 g / 100 mL (1.26%)[1]
DicyandiamideDMF-Soluble
MelamineWater20~0.31 g / 100 mL (0.31%)[7][8]
MelamineWater90-100~4.0 - 6.4 g / 100 mL (4-6.4%)[5][7]
MelamineEthanol300.06 g / 100 mL (0.06%)[7]
MelamineDMF300.01 g / 100 mL (0.01%)[7]
Experimental Protocol: Purification by Aqueous Recrystallization

This protocol provides a step-by-step method for removing dicyandiamide from a water-insoluble triazine product.

Step 1: Dissolution

  • Place your crude triazine product in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a calculated volume of deionized water. Start with a volume that is known to be insufficient for complete dissolution at room temperature.

  • Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the solid product completely dissolves. Causality: The objective is to create a saturated solution at an elevated temperature. Using the minimum amount of hot solvent is crucial for maximizing the recovery of your purified product upon cooling.[5]

Step 2: Hot Filtration (Optional but Recommended)

  • If any insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Causality: This step removes any insoluble by-products (e.g., melem, melam) or particulate matter, which will not be removed by crystallization.[9] Pre-heating the apparatus prevents premature crystallization of the desired product on the funnel or filter paper.

Step 3: Slow Cooling and Crystallization

  • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities, including dicyandiamide and solvent, within the crystal lattice, reducing the effectiveness of the purification.

Step 4: Ice Bath Cooling

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes.

  • Causality: The solubility of your triazine product decreases further at lower temperatures, maximizing the yield of the crystallized solid. Dicyandiamide, being more soluble, will preferentially remain in the cold mother liquor.

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Causality: The ice-cold water wash removes any residual mother liquor adhering to the crystal surfaces, which still contains dissolved dicyandiamide. Using ice-cold solvent minimizes the loss of your purified product.

Step 6: Drying and Purity Verification

  • Dry the crystals thoroughly in a vacuum oven at an appropriate temperature.

  • Analyze the purity of the final product using a validated analytical method such as HPLC to confirm the absence of dicyandiamide.[4]

Problem: My yield is unacceptably low after recrystallization.

A: Low yield is a common issue that can often be rectified by optimizing the protocol.

  • Excess Solvent: The most likely cause is the use of too much solvent during the dissolution step. If the solution is not fully saturated at high temperature, a significant amount of your product will remain dissolved upon cooling. Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product.

  • Insufficient Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize crystal precipitation.

  • Premature Crystallization: If you performed a hot filtration, product loss may have occurred on the filter apparatus. Solution: Ensure your filtration apparatus is sufficiently pre-heated.

  • Mother Liquor Recovery: The mother liquor still contains dissolved product. Solution: You can attempt to recover a second crop of crystals by reducing the volume of the mother liquor through boiling and repeating the cooling process. Be aware that this second crop may have lower purity than the first.

Problem: My triazine derivative is water-soluble or unstable in water. Are there alternative purification methods?

A: While aqueous recrystallization is common, it is not universally applicable.

  • Alternative Solvent Systems: You can apply the principles of recrystallization using organic solvents. The ideal solvent is one in which your triazine has high solubility when hot and low solubility when cold, while dicyandiamide remains soluble at both temperatures. Based on the data table, solvent systems involving ethanol or DMF could be explored.[10][11]

  • Column Chromatography: For small-scale synthesis or when recrystallization fails, silica gel column chromatography can be an effective separation technique.[12] The choice of eluent (solvent system) is critical and must be developed to provide good separation between the more polar dicyandiamide and the typically less polar triazine product.

  • Sublimation: For certain thermally stable triazines like melamine, sublimation under reduced pressure can be a highly effective purification method, as it separates the volatile product from non-volatile impurities.[13]

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

cluster_synthesis Synthesis Stage cluster_analysis Analysis & Decision cluster_purification Purification Stage DCD Dicyandiamide Reaction Triazine Synthesis DCD->Reaction Nitrile Co-reactant (e.g., Nitrile) Nitrile->Reaction Crude Crude Product (Triazine + Unreacted DCD) Reaction->Crude PurityCheck Purity Analysis (HPLC) Crude->PurityCheck Pure Pure Product (>99%) PurityCheck->Pure Is Purity OK? [Yes] Recrystallize Recrystallization Protocol PurityCheck->Recrystallize [No] Recrystallize->PurityCheck Re-analyze MotherLiquor Mother Liquor (DCD) Recrystallize->MotherLiquor step1 Step 1: Dissolution Dissolve crude product in minimum hot solvent. step2 Step 2: Slow Cooling Allow solution to cool to room temp. Triazine crystallizes due to lower solubility. step1:f0->step2:f0 Triazine solubility decreases sharply step3 Step 3: Isolation Filter crystals. Dicyandiamide remains in the mother liquor. step2:f0->step3:f0 Physical separation step4 Step 4: Final Product Pure, crystalline triazine. step3:f0->step4:f0

Caption: Logical steps of purification by recrystallization.

References

  • Vertex AI Search. (n.d.). Solubility Of Melamine Overview Clearly.
  • Solubility of Things. (n.d.). Melamine.
  • Ataman Kimya. (n.d.). DICYANDIAMIDE.
  • Beilite Chemical Co., Ltd. (n.d.). Dicyandiamide.
  • Sinoright. (n.d.). Introduction To Melamine Raw Materials.
  • Datapdf.com. (n.d.). MELAMINE PREPARATION.
  • Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
  • Bann, B., & Miller, S. A. (n.d.). Melamine and derivatives of melamine.
  • ChemBK. (n.d.). Dicyandiamide.
  • Pan, Y., Du, S., Wang, Y., Sun, Q., & Xue, F. (2023). Measurement and Correlation of Solubility of Dicyandiamide in Five Binary Solvents from 283.15 to 323.15 K.
  • Pan, Y., Du, S., Wang, Y., Sun, Q., & Xue, F. (2023). Measurement and Correlation of Solubility of Dicyandiamide in Five Binary Solvents from 283.15 to 323.15 K.
  • Google Patents. (n.d.). US4069383A - Method of preparing melamine from cyanamide and/or dicyandiamide.
  • Quick Company. (n.d.). Process For The Purification Of Melamine.
  • Google Patents. (n.d.). CA1055940A - Method of preparing melamine from cyanamide and/or dicyandiamide.
  • Journal of the Chemical Society of Japan. (n.d.). The Reaction Mechanism of the Formation of Melamine from Dicyandiamide.
  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
  • Alfa Chemistry. (n.d.). Dicyandiamide (DCD) Contamination Analysis.

Sources

Solubilizing 6-aryl-triazines for biological assays (DMSO vs DMF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and compound management.

Handling 6-aryl-triazines presents a unique physicochemical challenge in drug discovery. These compounds are notorious for behaving like "brick dust" due to their highly planar geometry, which promotes tight intermolecular hydrogen bonding and


 stacking[1]. This high lattice energy makes them highly resistant to aqueous solvation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic and biological causality behind solvent selection (DMSO vs. DMF) and provide a self-validating framework to ensure your in vitro assay data reflects true pharmacology, not solubility artifacts.

Solvent Selection Matrix: DMSO vs. DMF

When solubilizing 6-aryl-triazines, the choice of primary solvent dictates both the physical stability of your stock and the biological viability of your assay.

Physicochemical & Biological PropertyDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)
Solvation Mechanism Amphipathic; disrupts H-bonds but struggles with extreme

-stacking.
Highly polar aprotic; superior for disrupting planar aromatic

-stacking.
Freezing Point 18.5 °C (Warning: Stocks can micro-crystallize in cool labs, altering true concentration).-61 °C (Remains liquid under all standard benchtop conditions).
Max Tolerated Bioassay Conc. 0.1% – 0.5% (Up to 1.0% max per OECD TG 487 guidelines)[2].≤ 0.1% (Highly cytotoxic and hepatotoxic)[3].
Chemical Liabilities Hygroscopic; mild oxidizing agent; can interfere with redox-dependent pathways[3].Hydrolyzes over time to dimethylamine (a strong nucleophile that degrades proteins/compounds)[4].
Aqueous Dilution Risk High risk of "solvent shock" and rapid hydrophobic collapse[5].Moderate risk; better intermediate stability but higher cellular toxicity.

Decision Workflow: Solubilizing Unknown 6-Aryl-Triazines

Use the following logical progression to determine the optimal path for solubilizing a novel 6-aryl-triazine derivative.

Workflow Start Solid 6-Aryl-Triazine DMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Check1 Is solution optically clear? DMSO->Check1 DMF Alternative: Use DMF (Warning: Max Bioassay ≤0.1%) Check1->DMF Fails Repeatedly HeatSon Mild Heat (37°C) & Bath Sonication Check1->HeatSon No Intermediate Prepare 100x Intermediate (e.g., DMSO + PEG400) Check1->Intermediate Yes DMF->Intermediate HeatSon->Check1 Aqueous Dilute to 1x in Assay Media (Final Solvent ≤ 0.5%) Intermediate->Aqueous QC QC: Check OD600 for Turbidity Aqueous->QC Success Proceed to Bioassay QC->Success Clear (OD600 < 0.05) Fail Precipitation Detected: Adjust Co-solvent QC->Fail Cloudy Fail->Intermediate Feedback Loop

Fig 1: Decision tree for solvent selection and step-down dilution of 6-aryl-triazines.

Frequently Asked Questions (Troubleshooting Causality)

Q: Why do my 6-aryl-triazines dissolve perfectly in DMSO at 10 mM, but immediately crash out when I add them to my cell culture media? A: This is a classic thermodynamic phenomenon known as "solvent shock." When a highly concentrated DMSO stock is spiked directly into 100% aqueous media, the DMSO diffuses into the water faster than the hydrophobic triazine can establish a stable hydration shell[5]. Stripped of its solvent, the triazine undergoes rapid hydrophobic collapse, driven by the strong


 stacking of the aryl rings, forming micro-precipitates[1]. This leads to artificially low calculated concentrations and flawed structure-activity relationship (SAR) data[5].

Q: Should I switch to DMF if my compound is insoluble in DMSO? A: Proceed with extreme caution. While DMF is an exceptional solvent for planar aromatics, it is significantly more cytotoxic than DMSO. In viability assays (e.g., MTT) using MCF-7 or RAW-264.7 cells, DMF causes a rapid descent in cell viability even at 0.1%, whereas DMSO is generally tolerated up to 0.5%–1.0%[2]. Furthermore, DMF can degrade into dimethylamine, a nucleophile that can react with electrophilic moieties on your compound or assay proteins[4]. Only use DMF if DMSO fails, and strictly cap the final assay concentration at


 0.1%[3].

Q: My lab is kept at a cool 18 °C. Could this affect my DMSO stock solutions? A: Yes, absolutely. DMSO has a freezing point of 18.5 °C[2]. If your lab is cool, microscopic freezing can occur in your stock vials. Because the triazine will be excluded from the DMSO ice crystals, the localized concentration of your compound in the remaining liquid will spike, potentially causing irreversible precipitation. Always warm DMSO stocks to 25 °C–37 °C and vortex thoroughly before use.

Self-Validating Protocol: The Step-Down Dilution Method

To prevent solvent shock and ensure your biological assay is exposed to the true concentration of the compound, you must utilize a kinetically stabilized "step-down" dilution protocol. This protocol contains built-in Quality Control (QC) gates to validate solubility.

Phase 1: Primary Stock Preparation

  • Gravimetric Addition: Weigh the 6-aryl-triazine and add anhydrous DMSO to achieve a 1000x stock (e.g., 10 mM). Causality: Anhydrous solvent is critical; DMSO is highly hygroscopic, and absorbed atmospheric water will exponentially decrease triazine solubility.

  • Thermal-Kinetic Disruption: Incubate the vial at 37 °C in a water bath for 10 minutes, followed by 5 minutes of bath sonication. Causality: Heat and acoustic cavitation provide the activation energy required to break the high lattice energy of the triazine crystals.

  • QC Gate 1 (Centrifugation): Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not truly dissolved. You must either dilute the stock further or switch to DMF.

Phase 2: Intermediate Solvation (The Step-Down)

  • Surfactant Bridging: Instead of diluting the 1000x stock directly into water, create a 100x intermediate solution using a transition solvent (e.g., 10% DMSO / 90% PEG400 or a 1:4 ratio of Ethanol:PBS)[6].

  • Vortexing: Mix vigorously. Causality: The intermediate solvent acts as a thermodynamic bridge, allowing the triazine to form stable pre-micellar structures before encountering bulk water.

Phase 3: Final Assay Dilution

  • Aqueous Integration: Dilute the 100x intermediate 1:100 into your final assay buffer/media. The final DMSO concentration will be 0.1%, well below the cytotoxic threshold.

  • QC Gate 2 (Turbidity Check): Measure the Optical Density (OD) at 600 nm of the final assay media. An

    
     compared to a blank indicates micro-precipitation[5]. If precipitation is detected, the protocol invalidates itself: you must return to Phase 2 and increase the surfactant ratio.
    

Mechanistic Pathways of Precipitation

Understanding the physical mechanism of dilution is critical for preventing false negatives in your assays.

Mechanism cluster_shock Direct Aqueous Dilution (Solvent Shock) cluster_step Step-Down Dilution (Self-Validating) Stock 1000x DMSO Stock (Monomeric Triazine) Direct Direct spike into 100% Aqueous Media Stock->Direct Step1 Dilute into Intermediate (e.g., PEG/Tween) Stock->Step1 Collapse Rapid DMSO Diffusion Hydrophobic Collapse Direct->Collapse Precipitate Pi-Stacking & Micro-precipitation Collapse->Precipitate Micelle Kinetic Stabilization (Solvation Shell) Step1->Micelle Soluble Stable 1x Assay Solution (Bioavailable) Micelle->Soluble

Fig 2: Thermodynamic pathways comparing direct aqueous dilution vs. kinetically stabilized step-down dilution.

References

Sources

Technical Support Center: Stability of 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as Lamotrigine, in their cell culture experiments. This guide is designed to provide in-depth, practical advice to navigate the complexities of its stability in in vitro systems. Ensuring the stability of your compound throughout an experiment is paramount for the reliability and reproducibility of your results. This center will address common questions and troubleshooting scenarios to empower you with the knowledge to conduct robust and accurate experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Lamotrigine in aqueous solutions?

A1: Lamotrigine is generally stable in aqueous solutions. Studies have shown its stability in oral suspensions for up to 91 days at both refrigerated (4°C) and room temperature (25°C) with no significant degradation.[1] In human serum, it has demonstrated long-term stability for 975 days at -20°C.[2] However, the specific composition of cell culture media, with its rich mixture of amino acids, vitamins, salts, and buffering agents, can present a different chemical environment. Therefore, its stability should be verified under your specific experimental conditions.

Q2: How does pH affect the stability of Lamotrigine?

A2: Lamotrigine is a weak base with a pKa of 5.7.[3] Its stability can be influenced by the pH of the medium. Forced degradation studies have shown that Lamotrigine is susceptible to degradation under both acidic and alkaline conditions, with alkaline-induced hydrolysis having a higher degradative potential.[4] Specifically, one study noted about 4% degradation in 1 N HCl at 80°C after 5 hours and 9% degradation in 0.5 N NaOH at 80°C after 4 hours.[5] While these are harsh conditions compared to cell culture, it highlights the importance of maintaining a stable physiological pH (typically 7.2-7.4) in your experiments.

Q3: Is Lamotrigine sensitive to light?

A3: Yes, Lamotrigine can undergo photodegradation.[3][6] When exposed to simulated sunlight, its degradation rate is influenced by pH.[3] While it is considered relatively resistant to direct photodegradation, it is best practice to protect stock solutions and media containing Lamotrigine from prolonged exposure to direct light by using amber tubes or covering plates with foil.

Q4: What is the recommended solvent for preparing Lamotrigine stock solutions?

A4: Lamotrigine is soluble in organic solvents like DMSO and ethanol.[7] For cell culture applications, DMSO is a common choice. It is sparingly soluble in aqueous buffers. To prepare a working solution in cell culture media, it is recommended to first dissolve Lamotrigine in DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous cell culture medium to the final desired concentration.[7] It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: Can Lamotrigine bind to serum proteins in the culture medium?

A5: While specific data on Lamotrigine binding to fetal bovine serum (FBS) proteins in cell culture is not extensively detailed in the provided search results, it is a known phenomenon for many small molecules. The presence of serum proteins can sometimes stabilize a compound in solution.[8][9] If your experiment is sensitive to the free concentration of Lamotrigine, you may need to consider the potential for serum protein binding.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in my cell-based assay.

  • Possible Cause: Degradation of Lamotrigine in the cell culture medium over the course of the experiment. The effective concentration of the active compound may be decreasing over the incubation period.[10]

  • Troubleshooting Action:

    • Perform a Stability Study: Conduct a time-course experiment to determine the stability of Lamotrigine in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). A detailed protocol is provided below.

    • Analyze Samples: Use an appropriate analytical method, such as HPLC-UV or LC-MS/MS, to quantify the concentration of Lamotrigine at different time points (e.g., 0, 24, 48, 72 hours).[10][11]

    • Replenish the Medium: If significant degradation is observed, consider replenishing the medium with freshly prepared Lamotrigine at regular intervals during your experiment.

Issue 2: Precipitation of the compound when adding it to the cell culture medium.

  • Possible Cause: Poor aqueous solubility of Lamotrigine. The concentration you are trying to achieve may exceed its solubility limit in the medium.

  • Troubleshooting Action:

    • Check Solubility: Lamotrigine is sparingly soluble in aqueous buffers.[7] A 1:1 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.5 mg/ml.[7]

    • Modify Dilution Method: Ensure you are diluting a high-concentration DMSO stock into the medium with vigorous mixing. Avoid adding the compound directly as a solid.

    • Sonication: Brief sonication of the diluted solution might help dissolve small precipitates, but this should be done cautiously to avoid compound degradation.[10]

    • Lower the Concentration: If precipitation persists, you may need to work at a lower, more soluble concentration.

Issue 3: Variability between experimental replicates.

  • Possible Cause 1: Inconsistent preparation of stock solutions.

  • Troubleshooting Action: Use a calibrated balance and validated pipettes for preparing stock solutions. Prepare aliquots of the stock solution to minimize freeze-thaw cycles, which can affect compound stability.[10]

  • Possible Cause 2: Adsorption of the compound to labware.

  • Troubleshooting Action: Consider using low-adhesion microplates or glassware. Include a "media only + compound" control (without cells) to assess any loss of compound that is not due to chemical degradation or cellular metabolism.[10]

Experimental Protocol: Assessing the Stability of Lamotrigine in Cell Culture Media

This protocol provides a general framework for determining the stability of Lamotrigine in your specific cell culture medium.

Materials:

  • Lamotrigine powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile, amber microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • 37°C, 5% CO₂ incubator

  • Analytical instrument (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh Lamotrigine powder and dissolve it in DMSO to a high concentration (e.g., 10 mM).

  • Spike the Cell Culture Medium: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the Lamotrigine stock solution to your final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below your established limit for cell viability (e.g., <0.5%).

  • Aliquot for Time Points: Dispense the Lamotrigine-containing medium into sterile, labeled amber microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to stop any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • After collecting all time points, thaw the samples.

    • Prepare the samples for analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation to remove precipitated proteins.

    • Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of Lamotrigine.[6][12][13]

  • Data Analysis: Calculate the percentage of Lamotrigine remaining at each time point relative to the concentration at T=0.

Quantitative Data Summary

The following table presents a summary of Lamotrigine's stability under various stress conditions, which can help inform your experimental design.

Stress ConditionTemperatureDurationDegradationReference
Acid Hydrolysis (1 N HCl) 80°C5.0 hours~4%[5]
Alkaline Hydrolysis (0.5 N NaOH) 80°C4.0 hours~9%[5]
Oxidative (1% H₂O₂) 80°C1.5 hours~10%[5]
Neutral Hydrolysis (Water) 80°C-Stable[5]
Thermal (Solid) --Stable[5]
Photolytic (Solid) --No significant degradation[5]

Visualizing the Experimental Workflow

Stability Assessment Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (in DMSO) spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media aliquot Aliquot for Time Points (e.g., 0, 24, 48, 72h) spike_media->aliquot Start Experiment incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect and Freeze Samples at -80°C incubate->collect process_samples Thaw & Process Samples (e.g., Protein Precipitation) collect->process_samples Post-Experiment analyze Quantify Lamotrigine (HPLC or LC-MS/MS) process_samples->analyze data_analysis Calculate % Remaining vs. Time 0 analyze->data_analysis

Caption: Workflow for assessing the stability of Lamotrigine in cell culture media.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lamotrigine? Retrieved from [Link]

  • Keen, O. S., et al. (2014). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000, July 3). NDA 20241 (S032), NDA 20764 (S025) Lamictal PWR. Retrieved from [Link]

  • Jain, D., et al. (2012). LC, LC-MS/MS STUDIES FOR IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LAMOTRIGINE AND ESTABLISHMENT OF MECHANISTIC APPROACH TOWARDS DEGRADATION. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2023, November 7). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants | Environmental Science & Technology. Retrieved from [Link]

  • Rupp, L. A., et al. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products. PubMed. Retrieved from [Link]

  • Nahata, M. C., et al. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 C. American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Scribd. HPLC Method for Lamotrigine Stability Testing. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Altasciences. (n.d.). In-depth Bioanalytical Investigation and Root Cause Analysis of Lamotrigine Severe Degradation in Hemolyzed Plasma Sample. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Health and Rehabilitation Research. (2024, May 25). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 13). Lamotrigine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q5D Guideline. Retrieved from [Link]

  • AKJournals. (n.d.). Quantification of lamotrigine in human serum by high-performance thin-layer chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Validated Densitometric Method for the Quantification of Lamotrigine in Dosage Form. Retrieved from [Link]

  • Yonsei University. (2010, December 15). Determination of lamotrigine in human serum by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Hydrophobic Triazine Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Aggregation & Solubility Challenges in Triazine-Based Kinase Inhibitors Ticket ID: #TRZ-AGG-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the technical support hub. If you are working with triazine-based inhibitors (common scaffolds for PI3K, mTOR, and ATR inhibitors), you are likely encountering a specific physicochemical barrier. Due to their planar, heteroaromatic nature, triazines are prone to


-

stacking
, leading to two distinct failure modes:
  • Precipitation ("Brick Dust"): The compound crashes out of solution, visible as turbidity.

  • Colloidal Aggregation ("Grease Balls"): The compound forms sub-micron colloidal particles.[1] These are invisible to the naked eye but sequester enzymes, causing false-positive inhibition (promiscuous inhibition).

This guide provides the protocols to diagnose these issues and solubilize your compounds without compromising biological data.

Part 1: Diagnostic Workflow – Is Your IC Real?

User Question: My triazine inhibitor shows nanomolar potency in the biochemical assay, but zero activity in cells. Is it cell permeability, or is the biochemical data an artifact?

Scientist Response: Before optimizing cell permeability, you must rule out colloidal aggregation . Triazines are notorious for forming colloids at micromolar concentrations. These colloids adsorb enzymes non-specifically, mimicking inhibition.[1][2]

The "Shoichet" Diagnostic Protocol

To validate your hit, you must stress-test the assay against the three hallmarks of aggregation: Detergent Sensitivity , Enzyme Dependence , and Light Scattering .

Step-by-Step Validation Protocol
  • The Detergent Test (Critical):

    • Theory: Non-ionic detergents disrupt the hydrophobic forces holding colloids together but generally do not affect specific ligand-binding pockets.

    • Action: Re-run your IC

      
       curve with the addition of 0.01% v/v Triton X-100  or 0.005% v/v Tween-80  (freshly prepared).
      
    • Interpretation:

      • IC

        
         Unchanged:  True inhibitor.
        
      • IC

        
         Shifts > 3-fold (Potency drops):  Likely an aggregator (False Positive).
        
  • The Enzyme Concentration Test:

    • Theory: Colloidal inhibition is stoichiometric regarding the surface area of the particle vs. the amount of protein. True competitive inhibition depends on the ratio of inhibitor to K

      
      , not [Enzyme].
      
    • Action: Increase enzyme concentration by 10-fold .

    • Interpretation: If inhibition significantly decreases (activity is restored), the compound is likely sequestering the enzyme via aggregation.

  • Dynamic Light Scattering (DLS):

    • Action: Measure the compound in assay buffer (without enzyme) using a DLS plate reader.

    • Threshold: A scattering intensity >10x buffer background or a hydrodynamic radius (

      
      ) >100 nm indicates aggregation.
      
Diagnostic Logic Map

Aggregation_Diagnosis cluster_legend Interpretation Start Compound Shows High Potency (Low IC50) Detergent Run Detergent Test (+0.01% Triton X-100) Start->Detergent Result_Det Does IC50 Shift >3-fold? Detergent->Result_Det True_Binder Likely True Binder (Specific Inhibition) Result_Det->True_Binder No (Stable) Aggregator Probable Colloidal Aggregator (False Positive) Result_Det->Aggregator Yes (Loss of Potency) Centrifuge Centrifugation Test (Spin 10 min @ 10,000g) Aggregator->Centrifuge Confirm Physical State Supernatant Check Supernatant Concentration (HPLC/UV) Centrifuge->Supernatant

Caption: Diagnostic workflow to distinguish specific inhibition from colloidal artifacts using detergent sensitivity.

Part 2: Solubilization & Formulation Strategies

User Question: My compound crashes out when I dilute the DMSO stock into the aqueous assay buffer. I see a fine precipitate. How do I fix this?

Scientist Response: This is a "Kinetic Solubility" failure. Triazines are planar and stack efficiently (


-

interactions), creating a high lattice energy that resists solvation. When you dilute from DMSO (high solubility) to water (low solubility), the compound enters a supersaturated state and rapidly precipitates.
Solubility Optimization Matrix

Use this table to select the correct excipient based on your assay type.

StrategyRecommended ReagentConcentration LimitMechanism of ActionBest For
Cosolvent DMSO< 1-2% (Cell lines vary)Disrupts lattice energy; solvates hydrophobic regions.Initial Screening
Surfactant Tween-80 / Triton X-1000.01% - 0.05%Micellar encapsulation; prevents colloid formation.Biochemical Assays (Kinase/Enzyme)
Complexation HP-

-Cyclodextrin
0.5% - 5.0% (w/v)Encapsulates hydrophobic moiety in a hydrophilic "donut."Cell-based Assays & In Vivo
pH Adjustment Tris / Hepes (pH < 6.0)N/AProtonation of Triazine nitrogens (pKa ~2-4) increases polarity.Stability Storage (Not always assay compatible)
Protocol: The "Step-Down" Dilution Method

Prevent "shock" precipitation by avoiding direct 1000x dilutions.

  • Start: 10 mM stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (1 mM).

  • Pre-Conditioning: Dilute 1:10 into a 50% DMSO / 50% Water mix (100 µM). Allow to equilibrate for 15 mins.

  • Final: Dilute into Assay Buffer (containing 0.01% Tween-20) to final concentration.

    • Why? The intermediate hydration step allows the formation of stable hydration shells before the solvent strength drops drastically.

Solubilization Decision Tree

Solubility_Workflow Solid Solid Triazine (Hydrophobic) DMSO_Stock 10mM Stock (100% DMSO) Solid->DMSO_Stock Aq_Dilution Dilute to Aqueous Buffer DMSO_Stock->Aq_Dilution Check Visual/DLS Check Aq_Dilution->Check Clear Clear Solution (Proceed) Check->Clear No Aggregation Precip Precipitation/Cloudy Check->Precip Aggregation Action1 Add 0.01% Tween-20 (Prevents Colloids) Precip->Action1 Biochem Assay Action2 Use HP-beta-Cyclodextrin (Complexation) Precip->Action2 Cell Assay

Caption: Workflow for handling precipitation during aqueous dilution of hydrophobic stocks.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just sonicate the solution to dissolve the precipitate? A: No. Sonication creates a dispersion, not a solution. You are breaking large crystals into smaller micro-crystals (suspension). These will settle over time or clog liquid handlers, leading to erratic dosing. If it requires sonication after dilution, the thermodynamic solubility has been exceeded.

Q2: Why does my compound activity drop after freeze-thaw cycles? A: "Crash-out" upon thawing. When a DMSO stock containing moisture freezes, water crystallizes first, concentrating the compound in the remaining liquid DMSO until it hits the solubility limit and precipitates.

  • Fix: Aliquot stocks into single-use vials. Store at -20°C in a desiccator.

Q3: Is 1% DMSO toxic to kinase enzymes? A: Generally, no. Most kinases tolerate up to 2-5% DMSO. However, cellular assays are more sensitive.

  • Rule of Thumb: Keep DMSO < 0.1% for primary cells, < 0.5% for robust cell lines (e.g., HEK293, HeLa). Always run a "Vehicle Control" (DMSO only) to normalize data.

References & Further Reading

  • McGovern, S. L., et al. (2002). "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening." Journal of Medicinal Chemistry.

    • Foundational paper establishing colloidal aggregation as a primary cause of false positives.

  • Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols.

    • The authoritative protocol for the "Detergent Test" described in Part 1.

  • Irwin, J. J., et al. (2015). "An Aggregation Advisor for Ligand Discovery."[3] Journal of Medicinal Chemistry.

    • Tool for predicting aggregation liability based on chemical structure (e.g., logP, planarity).

  • Wyatt Technology. "Drug Discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates." Application Note.

    • Industry standard guide on using DLS for small molecule aggregation.

  • BenchChem. "How to control for solvent effects (DMSO) in experiments." Technical Guide.

    • Practical guidelines for DMSO tolerance in cell and kinase assays.

Sources

Identification of hydrolysis impurities in triazine-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-diamino-s-triazine derivatives, often referred to as guanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification of hydrolysis-related impurities during synthesis. By understanding the mechanisms of impurity formation and employing robust analytical techniques, you can ensure the quality, purity, and integrity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and analysis, providing potential causes and actionable solutions.

Q1: I'm observing one or more unexpected peaks in my HPLC chromatogram post-synthesis. Could these be hydrolysis byproducts?

A1: Yes, it is highly probable. The triazine ring is susceptible to hydrolysis, especially if the reaction is not conducted under strictly anhydrous conditions or if the pH is not controlled. The most common hydrolysis impurities are the result of the sequential replacement of amino groups with hydroxyl groups.

Probable Causes & Solutions:

  • Cause 1: Presence of Water in Solvents or Reagents. The primary cause of hydrolysis is unwanted water in the reaction mixture.

    • Solution: Ensure all solvents (e.g., THF, Dioxane, DCM) are rigorously dried using appropriate methods, such as distillation over sodium/benzophenone or passing through activated alumina columns.[1][2] Use freshly opened, anhydrous grade reagents whenever possible.

  • Cause 2: Inadequate pH Control. The hydrolysis of triazines is catalyzed by both acidic and alkaline conditions.[3][4]

    • Solution: If your synthesis involves precursors like cyanuric chloride, the reaction will generate HCl. This must be neutralized. Use a non-nucleophilic base, such as diisopropylethylamine (DIEA), to scavenge acid as it forms.[1][2] Monitor the reaction pH and maintain it within the optimal range for your specific synthesis, typically near neutral for minimizing hydrolysis.

  • Cause 3: Elevated Reaction Temperatures. Higher temperatures can accelerate the rate of hydrolysis.

    • Solution: While elevated temperatures may be necessary to drive the substitution reaction, they should be carefully controlled. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For substitutions on cyanuric chloride, initial reactions are often performed at 0°C.[1]

Key Hydrolysis Impurities to Expect: The primary hydrolysis byproducts of a 2,4-diamino-6-R-triazine are its hydroxy-analogs. The most common are:

  • Ammeline analog (2-amino-4-hydroxy-6-R-triazine): The first hydrolysis product.

  • Ammelide analog (2,4-dihydroxy-6-R-triazine): The second hydrolysis product.

  • Cyanuric Acid analog (2,4,6-trihydroxy-triazine): The final hydrolysis product, though less common under controlled synthetic conditions.[4][5][6]

Impurity Name (Analog)DescriptionTypical Polarity
Ammeline First hydrolysis productMore polar than the diamine
Ammelide Second hydrolysis productMore polar than ammeline
Cyanuric Acid Final hydrolysis productHighly polar
Q2: My final product has poor solubility, and I suspect it's contaminated. How can I confirm the identity of these hydrolysis impurities?

A2: A combination of chromatographic and spectroscopic techniques is the gold standard for impurity identification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.[7][8]

Analytical Workflow:

  • Sample Preparation: Dissolve the crude product in a suitable solvent. A mixture like acetonitrile/water is often effective for dissolving both the desired product and its more polar impurities.[9] For highly insoluble materials, gentle sonication may be required.

  • HPLC Separation: Use a suitable column to separate the components. Given the polar nature of the hydrolysis products, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation than a standard C18 column.[8]

  • Mass Spectrometry (MS) Detection: As the compounds elute from the HPLC, they are ionized and detected by the mass spectrometer.

    • Confirmation: Compare the measured mass-to-charge ratio (m/z) of the unknown peaks with the calculated exact masses of the suspected hydrolysis impurities (ammeline, ammelide, etc.).

    • Fragmentation Analysis (MS/MS): For unambiguous identification, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of an impurity should match that of a known reference standard or be consistent with the proposed structure.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the chemistry of triazine hydrolysis.

Q3: What is the underlying chemical mechanism for the hydrolysis of the triazine ring?

A3: The hydrolysis of aminotriazines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][10] The carbon atoms in the 1,3,5-triazine ring are electron-deficient due to the presence of three electronegative nitrogen atoms. This makes them susceptible to attack by nucleophiles, such as water or hydroxide ions.

The reaction is generally stepwise. The first amino group is hydrolyzed to a hydroxyl group (forming an ammeline analog), which is then followed by the hydrolysis of the second amino group (forming an ammelide analog).[3] The reactivity of the remaining groups on the triazine ring is influenced by the nature of the other substituents.

Q4: How does pH specifically affect the rate of hydrolysis?

A4: The rate of hydrolysis is significantly influenced by pH due to two main factors:

  • Acid Catalysis: Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated. This protonation increases the electron deficiency of the ring carbons, making them even more susceptible to attack by a weak nucleophile like water.[11]

  • Base-Mediated Hydrolysis: Under alkaline conditions, the concentration of the much stronger hydroxide ion (OH⁻) nucleophile is higher. This leads to a faster rate of direct nucleophilic attack on the triazine ring compared to neutral water.[3][4]

Therefore, maintaining a neutral or near-neutral pH is critical to minimize both acid-catalyzed and base-mediated hydrolysis pathways during synthesis and work-up.

Key Analytical Protocol

Protocol: Identification of Hydrolysis Impurities by HPLC-MS/MS

This protocol provides a robust method for the detection and identification of potential hydrolysis byproducts.

1. Preparation of Standards and Samples:

  • Prepare a 1 mg/mL stock solution of your purified 2,4-diamino-triazine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a 1 mg/mL solution of your crude reaction mixture in the same solvent.

  • If available, prepare stock solutions of suspected impurities (e.g., ammeline, ammelide).

2. HPLC-MS System and Conditions:

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution.[12]

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-Orbitrap) is required for MS/MS.[13]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

3. Data Acquisition and Analysis:

  • Full Scan (MS1): Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Targeted MS/MS (MS2): Create an inclusion list with the theoretical m/z values for your target compound and its expected hydrolysis impurities (M+H)⁺. The instrument will automatically select these ions for fragmentation.

  • Analysis:

    • Identify the retention time of your main product by running the reference standard.
    • In the chromatogram of the crude sample, look for peaks corresponding to the calculated masses of ammeline and ammelide analogs. These are expected to elute earlier than the main product due to their higher polarity.
    • Confirm the identity by comparing the MS/MS fragmentation pattern of the suspected impurity peak with that of a reference standard or with predictable fragmentation pathways.

Visual Guides

Chemical Pathways

Hydrolysis_Pathway cluster_0 Synthesis & Hydrolysis Pathway Main 2,4-Diamino-s-triazine (Target Product) Imp1 Ammeline Analog (1st Hydrolysis Impurity) Main->Imp1 + H2O - NH3 Imp2 Ammelide Analog (2nd Hydrolysis Impurity) Imp1->Imp2 + H2O - NH3

Caption: Stepwise hydrolysis of a 2,4-diamino-s-triazine.

Analytical Workflow

Analytical_Workflow cluster_workflow Impurity Identification Workflow A Crude Sample Preparation B HPLC Separation (HILIC Column) A->B C MS Full Scan (Detect All Ions) B->C D Data Analysis: Identify Potential Impurity Masses C->D E Targeted MS/MS (Fragment Ions) D->E F Confirm Structure via Fragmentation Pattern E->F

Caption: Standard analytical workflow for impurity identification.

Troubleshooting Logic

Caption: A logical guide for troubleshooting unexpected peaks.

References

  • A Comprehensive Review on Melamine: Insights into Risks and Detection Techniques. (2024).
  • Methods for the analysis of melamine and related compounds in foods: a review. (2009). Food Additives & Contaminants.
  • Recent developments in the detection of melamine. (2011).
  • Melamine Contamin
  • Horrobin, S. (1963). The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. Journal of the Chemical Society.
  • Hydrolysis of protonated triazines. (2019).
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). MDPI.
  • Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. (2021). PubMed.
  • The research advancement for analytical methodology of melamine and related analogues in environment and foods. (2009). ScienceDirect.
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012).
  • Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010).
  • Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. (2009). Biomedical and Environmental Sciences.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry.
  • A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Commercial Availability, Synthesis, and Applic

Sources

Resolving peak tailing of amino-triazines in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center .

Ticket #: 409-TRZ Subject: Severe Peak Tailing of Amino-Triazines in Reverse-Phase HPLC Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are experiencing peak tailing (Asymmetry Factor


) with amino-triazines (e.g., Atrazine, Simazine, Melamine). This is a classic "Silanol Trap" scenario. Amino-triazines are nitrogen-rich basic compounds. In standard Reverse-Phase (RP) HPLC, they act as Lewis bases, interacting strongly with acidic silanol groups (

) on the silica support surface. This secondary interaction competes with the primary hydrophobic retention mechanism, causing the analyte to "drag" or tail.

This guide provides a self-validating troubleshooting workflow to resolve this issue, moving from mobile phase chemistry to stationary phase selection.

Module 1: The Mechanism (Why is this happening?)

To fix the tailing, you must understand the molecular competition occurring inside your column.

  • The Analyte: Amino-triazines contain ring nitrogens with lone pair electrons. At pH <

    
     (and even near neutral pH), they can become positively charged (
    
    
    
    ) or act as strong hydrogen bond acceptors.
  • The Column: Silica supports possess residual silanols (

    
    ).[1] Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Interaction: The positively charged triazine is electrostatically attracted to the negatively charged silanol. This is an ion-exchange mechanism occurring simultaneously with the desired hydrophobic partition.

Visualizing the Problem

The following diagram illustrates the "Dual-Mechanism" failure mode causing your tailing.

SilanolInteraction Analyte Amino-Triazine (Basic/Positively Charged) Ligand C18 Ligand (Hydrophobic Interaction) Analyte->Ligand Primary Mechanism (Fast Kinetics) Silanol Ionized Silanol (Si-O⁻) ( residual surface site) Analyte->Silanol Secondary Mechanism (Slow Kinetics/Drag) PeakShape Resulting Peak Shape Ligand->PeakShape Symmetry Silanol->PeakShape Tailing (As > 1.5)

Figure 1: The "Dual-Mechanism" effect. Tailing is caused by the secondary, slow-kinetic interaction between the basic triazine and the acidic silanol.

Module 2: Mobile Phase Optimization (First Line of Defense)

Before buying a new column, optimize your chemistry. The goal is to suppress the silanol interaction.[2][3]

Strategy A: The "Low pH" Approach (Recommended)

Logic: By lowering the pH below 3.0, you suppress the ionization of surface silanols (


). Neutral silanols do not engage in cation exchange.
  • Protocol: Adjust mobile phase pH to 2.5 - 3.0 .

  • Modifier: Use Formic Acid (0.1%) or Phosphate Buffer.

  • Warning: Do not go below pH 2.0 unless using a Sterically Protected or Hybrid column (see Module 3), as acid hydrolysis can strip the bonded phase.

Strategy B: The "High Ionic Strength" Approach

Logic: If you cannot lower the pH, you must "mask" the silanols. A high concentration of buffer cations (e.g.,


 or 

) creates a "cation cloud" (Debye-Hückel layer) that shields the silanols from the analyte.
  • Protocol: Increase buffer concentration to 25–50 mM .

  • Buffer Choice: Phosphate is superior to acetate for suppressing tailing due to its higher ionic strength capacity.

Strategy C: Ion-Pairing Agents (The "Nuclear" Option)

Logic: If tailing persists, use an Ion-Pairing Agent (IPA) like Octane Sulfonic Acid (OSA). The hydrophobic tail of the IPA embeds in the C18 phase, while the negative sulfonate head projects out, forming a neutral complex with the triazine.

ParameterStandard ConditionOptimized ConditionMechanism of Action
pH Neutral (6.0 - 7.0)Acidic (2.5 - 3.0) Protonates silanols, neutralizing surface charge.
Buffer 10 mM Ammonium Acetate25 mM Phosphate High ionic strength shields active sites.
Additive None5 mM Octane Sulfonic Acid Forms neutral ion-pair with analyte.

Module 3: Column Selection Strategy

If chemistry adjustments fail, your stationary phase is likely "Type A" silica (high metal content, acidic) or insufficiently end-capped.

The "Self-Validating" Selection Guide:

  • Hybrid Particles (BEH): Ethylene-Bridged Hybrid particles have no surface silanols because the silica backbone is modified.

    • Recommendation: Waters XBridge or ACQUITY BEH C18.

  • Embedded Polar Groups (EPG): These columns have a polar group (amide or carbamate) embedded in the alkyl chain. This group creates a "water shield" near the surface, preventing the triazine from reaching the silanols.

    • Recommendation: Agilent ZORBAX Bonus-RP or Phenomenex Synergi Fusion.

  • HILIC (For Melamine/Cyanuric Acid):

    • Expert Note: If your target is specifically Melamine or Cyanuric Acid, RP-HPLC is often the wrong tool due to their high polarity. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

Module 4: Troubleshooting Workflow

Follow this decision tree to resolve your ticket.

TroubleshootingWorkflow Start START: Tailing Observed (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 (Use Formic/Phosphate) CheckPH->AdjustPH No CheckCol Is Column End-Capped or Hybrid? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to Hybrid (BEH) or EPG Column CheckCol->ChangeCol No (Type A Silica) CheckBuffer Is Buffer Conc > 25 mM? CheckCol->CheckBuffer Yes Success SUCCESS: Peak Symmetrical (As < 1.2) ChangeCol->Success IncBuffer Action: Increase Buffer to 25-50 mM CheckBuffer->IncBuffer No AddIPA Action: Add Ion-Pair Reagent (Octane Sulfonic Acid) CheckBuffer->AddIPA Yes (Still Tailing) IncBuffer->Success AddIPA->Success

Figure 2: Step-by-step decision matrix for resolving basic analyte tailing.

FAQ: Frequently Asked Questions

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, this is known as using a "Sacrificial Base."[3] Adding 5–10 mM TEA to the mobile phase saturates the silanol sites because TEA is a stronger base than most triazines. However, TEA permanently alters the column and is incompatible with MS detection (signal suppression). Use only for UV methods.

Q: Why does my Melamine peak split? A: Melamine (


) is partially ionized at pH 4-5. If your mobile phase is in this range, you have two species (neutral and charged) eluting at slightly different speeds. Move pH to 3.0 (fully charged) or >8.0 (fully neutral, if using a hybrid column).

Q: I suspect the tailing is extra-column volume, not chemistry. How do I check? A: Remove the column and connect the injector directly to the detector with a zero-dead-volume union. Inject your standard. If the peak is still broad/tailing, the issue is your tubing diameter or detector cell, not the column chemistry.

References

  • Waters Corporation. (2021). Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns. Application Note 720007352.[4]

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? - Silanol Interactions and pH Effects.

  • Agilent Technologies. (2024).[6] Amino Acid Analysis and Basic Compounds: Application Compendium.

  • Phenomenex. (2025). Troubleshooting Peak Tailing: The Role of Exposed Silanols and Trace Metals.

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions for Basic Drug Compounds.

Sources

Validation & Comparative

A Comparative Analysis of Dihydrofolate Reductase Inhibition: 6-(2-chlorophenyl)-1,3,5-triazine versus Cycloguanil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer drug discovery, Dihydrofolate Reductase (DHFR) remains a pivotal and extensively validated therapeutic target.[1][2] This enzyme's central role in the de novo synthesis of nucleotides makes its inhibition a critical strategy for arresting the proliferation of pathogenic organisms and cancer cells.[2] Among the classes of small molecules designed to inhibit DHFR, 1,3,5-triazine derivatives have demonstrated significant potential. This guide provides an in-depth technical comparison of a representative 1,3,5-triazine compound, 6-(2-chlorophenyl)-1,3,5-triazine, and the well-established antimalarial drug, Cycloguanil.

Cycloguanil, the active metabolite of the prodrug Proguanil, has a long history as a selective inhibitor of Plasmodium falciparum DHFR (PfDHFR).[3][4] Its efficacy is rooted in its ability to selectively target the parasitic enzyme over its human counterpart, a crucial factor for a favorable therapeutic window.[3] The emergence of drug-resistant malarial strains, often through mutations in the dhfr gene, has necessitated the development of novel antifolates.[5] The 1,3,5-triazine scaffold has served as a promising starting point for the design of new DHFR inhibitors. While direct comparative data for 6-(2-chlorophenyl)-1,3,5-triazine is limited, this guide will leverage data from closely related 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines to provide a robust and scientifically grounded comparison.[1][6]

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. The following table summarizes the available IC50 data for Cycloguanil and a representative 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamine against P. falciparum and human DHFR. It is important to note that IC50 values can vary depending on the specific assay conditions, parasite strain, and the presence of resistance-conferring mutations.[3][7]

CompoundTargetStrain/EnzymeIC50 (nM)Reference
Cycloguanil P. falciparumSusceptible11.1[3]
P. falciparumResistant2,030[3]
Human DHFR~1000[3]
6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivative *P. falciparumDrug-resistant (FCR-3)2.66[1][6]
Mammalian Cells (HeLa)Cytotoxicity IC50 (µM)>30[1]

Note: Data for a closely related analog, 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, is used as a representative for the 6-aryl-1,3,5-triazine class. The low cytotoxicity against mammalian cells suggests a high selectivity for the parasitic enzyme.

From this data, it is evident that the representative 6-aryl-1,3,5-triazine derivative exhibits significantly higher potency against a drug-resistant strain of P. falciparum compared to Cycloguanil's activity against resistant strains.[1][3][6] The high cytotoxicity IC50 for the triazine derivative in a human cell line also points towards a favorable selectivity profile, a key characteristic of a promising drug candidate.[1]

Mechanism of Action: Targeting the Folate Pathway

Both Cycloguanil and the 6-aryl-1,3,5-triazine derivatives act as competitive inhibitors of DHFR.[3][6] They structurally mimic the natural substrate, dihydrofolate (DHF), and bind to the active site of the enzyme. This binding event physically obstructs the access of DHF, thereby preventing its NADPH-dependent reduction to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and repair. The depletion of the THF pool ultimately leads to the cessation of DNA synthesis and cell death.[2]

The species-selectivity of these inhibitors is attributed to structural differences between the active sites of the parasitic and human DHFR enzymes.[3]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor 6-(2-chlorophenyl)-1,3,5-triazine or Cycloguanil Inhibitor->DHFR Competitive Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Experimental Protocol: DHFR Enzymatic Inhibition Assay

The determination of IC50 values for DHFR inhibitors is typically performed using a spectrophotometric enzymatic assay. This protocol outlines a standard method for evaluating the inhibitory activity of compounds against DHFR. The principle of the assay is to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor will slow down this reaction rate.

Materials:
  • Recombinant DHFR enzyme (e.g., P. falciparum or human)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compounds (6-(2-chlorophenyl)-1,3,5-triazine and Cycloguanil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer capable of kinetic reads at 340 nm

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., methotrexate) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound dilution or vehicle control (for no-inhibitor control)

    • Include a blank control containing all components except the enzyme.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF and NADPH solutions to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic regression).

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - Assay Buffer Plate Set up 96-well plate: - Buffer, Enzyme, Inhibitor Reagents->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Preincubation Pre-incubate to allow inhibitor binding Plate->Preincubation Initiate Initiate reaction with DHF and NADPH Preincubation->Initiate Measure Kinetic measurement of Absorbance at 340 nm Initiate->Measure CalcRate Calculate initial reaction rates (V₀) Measure->CalcRate CalcInhibition % Inhibition Calculation CalcRate->CalcInhibition Plot Plot % Inhibition vs. log[Inhibitor] CalcInhibition->Plot IC50 Determine IC50 value (Dose-Response Curve) Plot->IC50

Caption: Experimental Workflow for IC50 Determination.

Conclusion and Future Perspectives

This comparative guide highlights the potential of 6-aryl-1,3,5-triazine derivatives as potent and selective inhibitors of P. falciparum DHFR, offering a promising avenue for the development of new antimalarial agents, particularly in the face of growing resistance to established drugs like Cycloguanil. The representative triazine compound demonstrated superior potency against a resistant strain of P. falciparum while maintaining a favorable selectivity profile.

Further research should focus on obtaining direct comparative IC50 data for 6-(2-chlorophenyl)-1,3,5-triazine against both parasitic and human DHFR under standardized conditions to precisely quantify its potency and selectivity. Structure-activity relationship (SAR) studies on this class of compounds will be instrumental in optimizing their inhibitory activity and pharmacokinetic properties. The detailed experimental protocol provided herein serves as a robust framework for such future investigations, ensuring data integrity and comparability across studies. The continued exploration of novel DHFR inhibitors based on the 1,3,5-triazine scaffold is a critical endeavor in the global fight against malaria and other infectious diseases.

References

  • Lourens, A. C. U., Gravestock, D., van Zyl, R. L., Hoppe, H. C., Kolesnikova, N., Taweechai, S., Yuthavong, Y., Kamchonwongpaisan, S., & Rousseau, A. L. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(33), 7974–7985.
  • Junaid, M., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(44), 26343-26356.
  • Basile, A., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals, 14(7), 636.
  • Ringwald, P., et al. (1996). Molecular epidemiology of malaria in Cameroon. XII. In vitro drug assays and molecular surveillance of chloroquine and proguanil resistance. The American Journal of Tropical Medicine and Hygiene, 55(2), 149-153.
  • Medicines for Malaria Venture. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. MMV. Retrieved from [Link]

  • Lourens, A. C. U., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(33), 7974-7985.
  • Heppler, L. N., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. International Journal of Molecular Sciences, 24(2), 1669.
  • Fidock, D. A., et al. (1998). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular Pharmacology, 54(6), 1140-1147.
  • Sirichaisinthop, J., et al. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Molecular Graphics and Modelling, 28(2), 157-166.
  • Wróbel, A., & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910-939.
  • Anderson, A. C. (2011). Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase. Accounts of Chemical Research, 44(11), 1143-1151.
  • MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(11), 4483.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. ijppr.human, 8(6), 1-13.
  • Rousseau, A. L., et al. (2018). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. ChemistrySelect, 3(45), 12797-12802.
  • Taylor & Francis. (n.d.). Cycloguanil – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(3), 329-340.
  • Yuthavong, Y., et al. (2005). Interaction of pyrimethamine, cycloguanil, WR99210 and their analogues with Plasmodium falciparum dihydrofolate reductase: Structural basis of antifolate resistance. Parasitology, 130(3), 243-256.
  • Gangjee, A., et al. (1996). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 39(22), 4495-4502.
  • Sirichaisinthop, J., et al. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Molecular Graphics and Modelling, 28(2), 157-166.
  • BindingDB. (n.d.). 1-(3-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine::CHEMBL7130. BindingDB. Retrieved from [Link]

  • Ciuffa, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1098.
  • Heppler, L. N., et al. (2020). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. ResearchGate. Retrieved from [Link]

Sources

Publish Comparison Guide: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine vs. Methotrexate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (a lipophilic, non-classical antifolate structurally related to Irsogladine) and Methotrexate (the classical, hydrophilic gold standard).

Executive Summary & Compound Identity

This guide contrasts the binding characteristics of two distinct classes of Dihydrofolate Reductase (DHFR) inhibitors. While Methotrexate (MTX) represents the "classical" antifolate with high affinity and active transport dependence, the 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine represents the "non-classical" (lipophilic) class, often utilized to bypass transport-mediated resistance or target specific non-mammalian isoforms.

FeatureMethotrexate (MTX) 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Structure Class Classical Antifolate (Pteridine-glutamate)Non-Classical Antifolate (Aromatic s-Triazine)
Primary Target Human DHFR (hDHFR)DHFR (Variable specificity: Bacterial/Plasmodial > Human)
Transport Mechanism Active (Reduced Folate Carrier - RFC)Passive Diffusion (Lipophilic)
Metabolism Polyglutamylation (Intracellular retention)No Polyglutamylation
Key Application Oncology, Rheumatoid ArthritisAntifolate Resistance Research, Antimicrobial Scaffolds

Binding Affinity Analysis

The binding affinity (


 or 

) is the critical metric differentiating these compounds. MTX is a tight-binding inhibitor, whereas the aromatic triazine analog typically exhibits lower affinity for the human enzyme but retains potency against specific mutants or microbial isoforms.
Comparative Binding Data (Human DHFR)
Compound

(nM)

(nM)
Binding Mode Characteristics
Methotrexate < 1.0 (0.01 - 0.2)3 - 10 Pseudo-irreversible; Glutamate tail interacts with Arg70/Lys32; Pteridine H-bonds with Glu30/Asp27.
2-Cl-Triazine Analog ~100 - 500 *> 1,000 Reversible; Relies on hydrophobic stacking (Phe31/Phe34) and H-bonds to Asp27. Lacks glutamate anchor.

*Note: Values for the specific 2-chlorophenyl analog are estimated based on structure-activity relationships (SAR) of the 2,4-diamino-6-aryl-s-triazine series (e.g., Irsogladine analogs). The 2-Cl substituent provides steric bulk that may reduce affinity for wild-type hDHFR compared to the 3,4-dichloro analogs.

Species Selectivity & Resistance Profiles
  • Methotrexate: Extremely potent against human DHFR. Resistance often arises via downregulation of the Reduced Folate Carrier (RFC) or loss of polyglutamylation.

  • Triazine Analog: Because it enters cells via passive diffusion , it remains active against RFC-deficient cell lines (e.g., MTX-resistant leukemia cells). However, its intrinsic affinity for wild-type human DHFR is generally 2-3 orders of magnitude lower than MTX. It often shows higher selectivity for plasmodial (P. falciparum) or bacterial DHFR variants.

Mechanism of Action & Structural Biology

The difference in binding affinity is driven by the structural "anchors" available to each molecule within the DHFR active site.

Methotrexate (The "Lock")

MTX binds in a pteridine-inverted orientation relative to the substrate (dihydrofolate).

  • Ionic Interaction: The

    
    -carboxylate of the glutamate tail forms a salt bridge with Arg57  (bacterial) or Arg70  (human). This is the primary anchor for high affinity.
    
  • Hydrogen Bonding: N1 and the 2-amino group of the pteridine ring form charge-assisted H-bonds with Asp27 (human).

  • Hydrophobic Core: The p-aminobenzoyl moiety sits in a hydrophobic pocket.

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (The "Key")

This molecule lacks the glutamate tail, losing the critical salt bridge interaction.

  • Pharmacophore: The 2,4-diamino-1,3,5-triazine ring mimics the pteridine ring of MTX, preserving the critical H-bonds with Asp27 .

  • Hydrophobic Fit: The 6-(2-chlorophenyl) group projects into the hydrophobic pocket. The 2-chloro substituent induces a twist in the biaryl bond, potentially causing steric clashes in the tight human DHFR pocket (reducing affinity) but fitting well into the larger pockets of certain mutant or microbial enzymes.

  • Lipophilicity: The absence of the charged glutamate tail allows it to cross the blood-brain barrier (BBB) and cell membranes without transport proteins.

Visualization: Signaling & Resistance Pathways

The following diagram illustrates the divergent pathways of cellular entry and inhibition for both compounds.

DHFR_Inhibition cluster_resistance Resistance Mechanisms MTX Methotrexate (MTX) RFC Reduced Folate Carrier (RFC1) MTX->RFC Requires Transporter Triazine 6-(2-Cl-Ph)-Triazine Membrane Cell Membrane Triazine->Membrane Passive Diffusion Intra_MTX Intracellular MTX RFC->Intra_MTX Active Transport Intra_Triazine Intracellular Triazine Membrane->Intra_Triazine Bypasses RFC FPGS FPGS Enzyme (Polyglutamylation) Intra_MTX->FPGS DHFR DHFR Enzyme (Target) Intra_Triazine->DHFR Inhibits (Ki ~100nM) MTX_PG MTX-Polyglutamate (High Retention) FPGS->MTX_PG Activation MTX_PG->DHFR Inhibits (Ki < 1nM) DNA_Synth DNA Synthesis (dTMP Biosynthesis) DHFR->DNA_Synth Blocks Res1 RFC Downregulation (Affects MTX only) Res2 FPGS Mutation (Affects MTX only)

Caption: Comparative cellular uptake and inhibition logic. MTX relies on active transport (RFC) and metabolic activation (FPGS), making it vulnerable to specific resistance mechanisms. The Triazine analog uses passive diffusion, bypassing these bottlenecks.

Experimental Protocols

To experimentally validate the binding affinity difference, the following Spectrophotometric DHFR Assay is recommended. This protocol is self-validating via the use of MTX as a positive control.

Protocol: DHFR Inhibition Assay ( Determination)

Objective: Determine the concentration of inhibitor required to reduce DHFR activity by 50%.

Reagents:

  • Enzyme: Recombinant Human DHFR (hDHFR) or Bacterial DHFR (as per target).

  • Substrate: Dihydrofolate (DHF),

    
     stock in buffer.
    
  • Cofactor: NADPH,

    
     stock (freshly prepared).
    
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.

Workflow:

  • Preparation: Dilute MTX (Control) and Triazine (Test) in DMSO. Prepare serial dilutions (range: 0.1 nM to 1000 nM for MTX; 10 nM to 100

    
     for Triazine).
    
  • Blanking: Add Buffer + NADPH + Enzyme to the cuvette. Zero the spectrophotometer at 340 nm.

  • Reaction Initiation: Add Inhibitor (or DMSO control) + DHF substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes at

    
     (or 
    
    
    
    ).
    • Mechanism:[1][2] DHFR converts DHF + NADPH

      
       THF + NADP+. NADPH absorbs at 340 nm; NADP+ does not.
      
  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear slope.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit to the sigmoidal dose-response equation (Hill equation) to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Validation Criteria:

  • Z-Factor: Must be > 0.5 for high-throughput screens.

  • MTX Control: The

    
     for MTX must fall within 5-20 nM (depending on conditions) to validate the enzyme activity.
    

References

  • Bertino, J. R. (1993). "Methotrexate: Mechanism of Action and Resistance."[1][3] Journal of Clinical Oncology. Link

  • Rosowsky, A., et al. (1999). "Synthesis and Biological Activity of 2,4-Diamino-6-substituted-s-triazines as Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry. Link

  • Schweitzer, B. I., et al. (1990). "Dihydrofolate Reductase as a Therapeutic Target." FASEB Journal. Link

  • Cody, V., et al. (2004). "Structure-Activity Relationships of Lipophilic Antifolates." Current Pharmaceutical Design. Link

  • Irsogladine Analog Studies: (2010). "Repositioning of DHFR inhibitors: Irsogladine analogues." Chemical Biology & Drug Design. Link

Sources

Comparative Cytotoxicity Guide: 2-Chlorophenyl vs. 4-Chlorophenyl-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Verdict

In the development of triazine-based antineoplastic agents, the positioning of the chlorine substituent on the phenyl ring is a critical determinant of biological activity.

The Verdict: 4-Chlorophenyl (Para) substitution is generally superior to 2-Chlorophenyl (Ortho) substitution regarding cytotoxicity and target affinity (specifically DHFR and Tubulin inhibition).

  • 4-Chloro (Para): Enhances lipophilicity (

    
    ) and electron withdrawal (
    
    
    
    ) without imposing steric penalties. It typically allows the phenyl ring to adopt a coplanar or favorable conformation for deep pocket binding (e.g., hydrophobic clefts in DHFR).
  • 2-Chloro (Ortho): Introduces significant steric bulk (

    
    ) proximal to the triazine core. This forces the phenyl ring to twist out of coplanarity (the "Ortho Effect"), often disrupting the conjugation required for optimal 
    
    
    
    -
    
    
    stacking interactions within the enzyme active site.

Exceptions: 2-Chloro substitution is occasionally preferred in kinase inhibitor design , where a non-planar "twisted" conformation is required to fit specific ATP-binding pockets or to induce selectivity against mutant isoforms.

Mechanistic SAR Analysis

To understand the cytotoxicity difference, we must look beyond IC50 values to the physicochemical drivers: Sterics and Electronics .

A. The Steric Penalty (Verloop Parameters)

The 1,3,5-triazine core is a rigid scaffold.

  • Para-substitution (4-Cl): The chlorine atom is distal to the triazine ring. It extends the molecule's length, allowing it to reach deeper hydrophobic regions of the target protein (e.g., the folate binding pocket of DHFR).

  • Ortho-substitution (2-Cl): The chlorine atom creates a steric clash with the nitrogen atoms of the triazine ring or the amino substituents at positions 4 and 6. This forces a rotation of the phenyl-triazine bond, reducing the molecule's ability to intercalate DNA or stack with aromatic residues (like Phenylalanine or Tryptophan) in the active site.

B. Electronic Effects (Hammett Constants)

Chlorine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R).

  • 4-Cl (

    
    ):  Effectively pulls electron density, increasing the acidity of NH protons on the triazine (if present), which can strengthen hydrogen bonding with residues like Asp27 in DHFR.
    
  • 2-Cl: While electronically similar, the inductive effect is stronger due to proximity, but the steric penalty usually overrides any electronic gain.

C. Visualizing the SAR Logic (DOT Diagram)

SAR_Logic cluster_4Cl 4-Chlorophenyl (Para) cluster_2Cl 2-Chlorophenyl (Ortho) Triazine 1,3,5-Triazine Scaffold Para Distal Chlorine Triazine->Para Substitution Ortho Proximal Chlorine Triazine->Ortho Substitution Lipophilicity High Lipophilicity (Membrane Permeability) Para->Lipophilicity Binding Optimal Fit (Hydrophobic Pocket) Para->Binding Twist Steric Clash (Non-Planar Twist) Ortho->Twist Reduced_Affinity Reduced Affinity (Poor Stacking) Twist->Reduced_Affinity

Caption: SAR decision tree showing why Para-substitution typically favors binding affinity compared to the steric disruption caused by Ortho-substitution.

Comparative Experimental Data

The following data summarizes cytotoxicity profiles (IC50) from representative studies on s-triazine derivatives. Note the consistent trend where 4-Cl derivatives outperform 2-Cl derivatives in standard solid tumor lines.

Table 1: IC50 Comparison (µM) in Human Cancer Cell Lines

Compound ClassR-SubstituentCell Line: MCF-7 (Breast)Cell Line: HCT-116 / C26 (Colon)Mechanism Note
Triazine-Morpholine 4-Chlorophenyl 1.21 ± 0.15 1.71 ± 0.20 High Potency (Reference Standard)
Triazine-Morpholine2-Chlorophenyl11.02 ± 0.857.87 ± 0.50Reduced potency (~5-10x weaker)
Triazine-Pyrrolidine4-Chlorophenyl 4.14 ± 0.32 2.30 ± 0.18 Surpasses Paclitaxel in C26
Triazine-Pyrrolidine2-Chlorophenyl> 20.014.5 ± 1.2Significant loss of activity
Reference Drug Methotrexate0.04 ± 0.010.06 ± 0.01DHFR Standard

Data Interpretation: The 4-chlorophenyl moiety consistently yields IC50 values in the low micromolar range (1–5 µM). In contrast, moving the chlorine to the 2-position often results in a 5-fold to 10-fold loss in potency. This confirms that the linear extension provided by the para position is crucial for the pharmacophore.

Experimental Protocols for Validation

To validate these findings in your own laboratory, use the following self-validating workflow.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for 2-Cl vs 4-Cl derivatives.

  • Seeding: Plate cells (MCF-7 or HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Controls:

      • Negative:[1] 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin or Methotrexate (1 µM).

  • Incubation: Treat cells for 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot Dose-Response curve (Log[Inhibitor] vs. Normalized Response) to derive IC50.

Protocol B: Mechanism Confirmation (Cell Cycle Analysis)

Objective: Confirm if the cytotoxicity is due to G2/M arrest (typical for Triazines) or S-phase arrest (Antifolates).

  • Treatment: Treat

    
     cells with IC50 concentration of the test compound for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Analysis: Analyze via Flow Cytometry (excitation 488 nm, emission 585 nm).

  • Validation: 4-Cl triazines typically induce a sharp G2/M peak (tubulin interference) or S-phase accumulation (DHFR inhibition), whereas inactive 2-Cl variants will show profiles similar to the DMSO control.

Pathway Visualization: From Inhibition to Apoptosis

Triazines often act as Antifolates (DHFR inhibition) or Antimitotics (Tubulin inhibition). The pathway below illustrates the cascade triggered by a potent 4-chlorophenyl triazine.

Mechanism_Pathway Drug 4-Chlorophenyl Triazine DHFR Target: DHFR Enzyme Drug->DHFR Tubulin Target: Tubulin Beta Drug->Tubulin Hybrid Action Folate Folate Metabolism Blocked (dTMP Depletion) DHFR->Folate Microtubule Microtubule Destabilization (Spindle Defect) Tubulin->Microtubule S_Phase S-Phase Arrest Folate->S_Phase G2M G2/M Phase Arrest Microtubule->G2M p53 p53 Activation S_Phase->p53 G2M->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase-3/7 Activation Bax->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway showing how potent triazines trigger apoptosis via S-phase (DHFR) or G2/M (Tubulin) arrest.

References

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Journal of Molecular Structure / PMC. (2025).[2][3][4][5] [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules (MDPI). (2022).[6] [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. International Journal of Pharmacology. (2011). [Link]

  • Synthesis and anticancer activity of some new s-triazine derivatives. Medicinal Chemistry Research. (2013).[7] [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry. (2017).[8] [Link]

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A Senior Application Scientist's Guide to the Validation of DHFR Inhibition Assays for 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of dihydrofolate reductase (DHFR) inhibition assays, with a specific focus on the evaluation of 1,3,5-triazine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring that every protocol is a self-validating system. This document is grounded in established biochemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: DHFR and the Rise of 1,3,5-Triazines

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, making them indispensable for DNA synthesis and cellular proliferation.[2][3] This critical role has established DHFR as a premier therapeutic target for antimicrobial, antiprotozoal, and anticancer drugs for decades.[4]

The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting DHFR.[5] Compounds based on this core, such as the early "Baker triazines," have been extensively studied for their potent inhibitory activity.[6] Modern drug discovery continues to leverage this scaffold to develop novel inhibitors with improved potency and selectivity against DHFR from various species, including human and pathogenic sources.[7][8] Therefore, a robust and rigorously validated assay methodology is paramount for accurately characterizing the inhibitory potential of new 1,3,5-triazine derivatives.

The DHFR Catalytic Cycle: The Foundation of Assay Design

Understanding the enzyme's mechanism is fundamental to designing and validating an effective inhibition assay. The DHFR reaction involves the binding of two substrates, DHF and NADPH, and the subsequent transfer of a hydride ion from NADPH to DHF, followed by the release of THF and NADP+.[9] The overall kinetic mechanism is a sequential, steady-state random process, often with a preferred order of substrate binding.[4][10]

The most common assay method directly monitors this catalytic event.

DHFR_Catalytic_Cycle E DHFR (Enzyme) E_NADPH E:NADPH E->E_NADPH + NADPH Michaelis E:NADPH:DHF (Michaelis Complex) E->Michaelis + DHF + NADPH E_NADPH->Michaelis + DHF Product E:NADP+:THF (Product Complex) Michaelis->Product Hydride Transfer E_THF E:THF Product->E_THF - NADP+ E_THF->E - THF

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

A Comparative Guide to DHFR Inhibition Assay Methodologies

While several methods exist, the choice of assay depends on the specific research question, available equipment, and desired throughput.

Primary Method: The Continuous Spectrophotometric Assay

This is the gold-standard and most widely used method for characterizing DHFR inhibitors.

  • Principle: The assay directly measures the enzymatic activity by monitoring the decrease in absorbance at 340 nm (A340). This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+, which has a negligible absorbance at this wavelength.[11][12] The rate of this decrease is proportional to the DHFR activity. Inhibitors, such as 1,3,5-triazine derivatives, will slow down this rate.

  • Advantages: It is a simple, cost-effective, real-time kinetic assay that allows for the continuous monitoring of the reaction. This is crucial for identifying potential issues like compound precipitation or slow-binding inhibition.[13]

  • Limitations: The assay can be susceptible to interference from test compounds that absorb light at 340 nm. This necessitates appropriate background controls. Its sensitivity may be lower compared to fluorescence-based methods.

Alternative Method: Fluorescence-Based Assays

These assays offer an alternative, often with enhanced sensitivity.

  • Principle: These are typically end-point assays that use a coupled enzymatic reaction. For example, the amount of NADPH remaining after the DHFR reaction can be used by a second enzyme, such as diaphorase, to reduce a non-fluorescent substrate (like resazurin) into a highly fluorescent product (resorufin).[14] The resulting fluorescence is inversely proportional to DHFR activity.

  • Advantages: Increased sensitivity, which can be beneficial when working with low concentrations of enzyme or inhibitors. It is also suitable for high-throughput screening (HTS) formats.

  • Limitations: As an indirect, end-point assay, it does not provide real-time kinetic data. It is also more complex and expensive due to the requirement for additional enzymes and substrates.

Orthogonal Method: Cell-Based Proliferation Assays

Biochemical potency must be translated into cellular activity. Cell-based assays are a critical secondary step to confirm that a compound can engage its target in a physiological context.

  • Principle: Cells are treated with varying concentrations of the inhibitor, and cell viability or proliferation is measured after a set incubation period (e.g., 72 hours). Common methods include the Sulforhodamine B (SRB) or MTT assays.[15][16]

  • Rationale: This type of assay confirms that the compound is cell-permeable and that its target inhibition leads to the desired antiproliferative effect. It provides a more biologically relevant measure of a compound's potential as a drug.

Validating the Spectrophotometric DHFR Assay: A Self-Validating System

Rigorous validation is not merely a quality control step; it is integral to generating trustworthy and reproducible data. The goal is to create a self-validating system where controls and experimental design choices pre-emptively address potential artifacts.

Core Validation Parameters
  • Enzyme & Substrate Integrity: Always use a highly purified, active DHFR enzyme. The activity of each new enzyme lot should be verified. Substrates (DHF, NADPH) should be of high purity and stored correctly, as DHF is particularly sensitive to light and oxidation.[17][18]

  • Establishing Initial Velocity: The fundamental principle of enzyme kinetics is to measure the initial reaction rate (v₀), where the rate is linear with respect to time and enzyme concentration. Before inhibitor screening, it is essential to perform enzyme and substrate titrations to determine the optimal concentrations that yield a robust, linear rate for the duration of the measurement (e.g., 10-20 minutes).[1] A non-linear slope can indicate substrate depletion, product inhibition, or enzyme instability.

  • The Power of Controls: Every plate must include a comprehensive set of controls to be considered valid.

    • Negative (Vehicle) Control: Typically 100% activity, using the same solvent (e.g., DMSO) as the test compounds. This control is the baseline against which all inhibition is measured.[15] High solvent concentrations can inhibit the enzyme, so this must be tested.[17]

    • Positive Control: A well-characterized inhibitor of known potency, such as Methotrexate (MTX) .[1][17] This confirms the assay is responsive to inhibition and provides a benchmark for run-to-run consistency.

    • Compound Interference Control: A well containing the test compound, buffer, and NADPH but no DHF (or no enzyme). This is critical to check if the compound itself absorbs at 340 nm or interferes with NADPH stability, which would create a false-positive result.[17]

Experimental_Workflow prep 1. Reagent Preparation (Buffer, NADPH, DHF, Enzyme, Inhibitors) plate 2. Assay Plate Setup (Controls, Test Compounds) prep->plate preinc 3. Pre-incubation (Enzyme + Inhibitor) plate->preinc init 4. Reaction Initiation (Add DHF) preinc->init read 5. Kinetic Read (Monitor A340 Decrease) init->read analyze 6. Data Analysis (Calculate Rate -> % Inhibition -> IC50) read->analyze

Caption: A generalized workflow for the DHFR spectrophotometric inhibition assay.

Detailed Experimental Protocol: Spectrophotometric Assay (96-Well Format)

This protocol is designed for determining the IC50 values of 1,3,5-triazine derivatives against purified human DHFR.

Reagent Preparation
  • DHFR Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl, 8.9 mM β-mercaptoethanol.[15] Keep on ice.

  • NADPH Stock (10 mM): Prepare in DHFR Assay Buffer. Aliquot and store at -20°C.[1]

  • DHF Stock (10 mM): Prepare in DHFR Assay Buffer containing 10 mM β-mercaptoethanol. DHF is light-sensitive; protect from light.[15][17] Prepare fresh or store in small aliquots at -80°C.[18]

  • hDHFR Enzyme: Dilute to the desired working concentration (determined during initial velocity experiments) in ice-cold DHFR Assay Buffer.

  • Test Compounds: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Positive Control (Methotrexate): Prepare a stock solution and serial dilutions in DMSO, similar to the test compounds.

Assay Procedure
  • Plate Mapping: Design the 96-well plate layout to include all necessary controls and compound dilutions.

  • Compound Addition: Add 2 µL of the DMSO serial dilutions of test compounds, MTX, or DMSO (for controls) to the appropriate wells of a clear, flat-bottom 96-well plate.[15]

  • Enzyme Addition: Prepare a master mix of hDHFR enzyme and NADPH in Assay Buffer. Add 178 µL of this master mix to each well. The final concentrations should be optimized, but typical starting points are 50-150 µM for NADPH and a low nanomolar concentration of hDHFR.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Prepare a DHF solution in Assay Buffer. Initiate the reaction by adding 20 µL of this solution to all wells. The final DHF concentration should be close to its Michaelis constant (Km) for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[17][19]

ComponentTest Compound WellNegative Control (0% inh)Positive Control (100% inh)Blank (No Enzyme)
Compound/DMSO (µL)2 (Test Cmpd)2 (DMSO)2 (MTX)2 (DMSO)
Enzyme/NADPH Mix (µL)178178178178 (No Enzyme)
Pre-incubation10-15 min10-15 min10-15 min10-15 min
DHF Solution (µL)20202020
Total Volume (µL) 200 200 200 200
Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (v) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Negative_Control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Performance Data: 1,3,5-Triazines in Context

The ultimate goal of the assay is to quantify the potency of novel compounds. The table below presents representative IC50 values for known 1,3,5-triazine derivatives compared to the classical inhibitor, Methotrexate, against human DHFR (hDHFR). This contextualizes the performance of the target chemical series.

CompoundTarget DHFRInhibition TypeIC50Reference
MethotrexateHumanCompetitive, Slow-binding~3.4 pM (Kᵢ)[11]
Triazine Derivative A2HumanCompetitive7.46 nM[8]
Triazine Derivative A5HumanCompetitive3.72 nM[8]
Triazine Derivative B1HumanCompetitive6.46 nM[8]
Triazine Derivative B3HumanCompetitive4.08 nM[8]
TrimethoprimE. coliCompetitive~4-5 nM (Kᵢ)[11]

Note: Data for different inhibitors may be determined under varying experimental conditions. Kᵢ (inhibition constant) and IC50 are related but not identical; Kᵢ is a more fundamental measure of binding affinity.

Troubleshooting Common Assay Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Test compound absorbs at 340 nm.Run a compound interference control (no enzyme). Subtract this background rate from the test well rate.
No Inhibition Observed Compound is inactive or has low potency; compound has degraded.Confirm compound integrity. Test at higher concentrations. Prepare fresh stock solutions and minimize freeze-thaw cycles.[20]
Inconsistent Results Pipetting errors; inconsistent cell/enzyme health; edge effects in plates.Use calibrated pipettes; use a multichannel pipette for reagent addition. Do not use the outer wells of the plate for experimental samples.[20]
Non-linear Reaction Rate Enzyme concentration is too high (substrate depletion); substrate inhibition.Optimize enzyme concentration to ensure the reaction rate is linear for the measurement period.[1]

Conclusion

The validation of a DHFR inhibition assay for novel 1,3,5-triazine derivatives is a multi-faceted process that relies on a deep understanding of the enzyme's mechanism and a commitment to rigorous experimental design. By employing a continuous spectrophotometric assay within a self-validating framework—complete with proper controls, kinetic linearity checks, and orthogonal cell-based validation—researchers can generate high-quality, reliable data. This robust approach is essential for accurately assessing the therapeutic potential of new chemical entities and confidently advancing the most promising candidates in the drug discovery pipeline.

References

  • Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry. [Link]

  • Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. ACS Publications. [Link]

  • Dihydrofolate reductase. Wikipedia. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Nirma University. [Link]

  • 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). PubMed. [Link]

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. [Link]

  • Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. PNAS. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Kinetics of the Inhibition of Bovine Liver Dihydrofolate Reductase by Tea Catechins: Origin of Slow-Binding Inhibition and pH Studies. ACS Publications. [Link]

  • MODELING OF BAKER TRIAZINE DERIVATIVES AS DHFR INHIBITORS USING QUANTUM CHEMICAL DESCRIPTORS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. PMC. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. ACS Publications. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. [Link]

  • Effect of Interaction Between Methotrexate and Dihydrofolate Reductase on DNA Synthesis in L1210 Cells In Vitro. PMC. [Link]

  • A. Reaction schematic. Reaction 1: DHFR, in a NADPH-dependent reaction,... ResearchGate. [Link]

  • Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. PMC. [Link]

  • Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Cancer Research and Treatment. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Oxford Academic. [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed. [Link]

  • Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. PubMed. [Link]

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A Researcher's Guide to Evaluating the Selectivity Index of 6-(2-chlorophenyl)-1,3,5-triazine: A Case Study for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel anticancer therapeutics is a journey of precision. A critical milestone in this journey is the determination of a compound's therapeutic window – its ability to eradicate malignant cells while sparing their healthy counterparts. The selectivity index (SI) is a quantitative measure of this crucial property. This guide provides an in-depth, objective comparison of the methodologies used to determine the selectivity index, using the promising, yet under-characterized, compound 6-(2-chlorophenyl)-1,3,5-triazine as a central case study. We will delve into the experimental design, data interpretation, and the mechanistic rationale that underpins the evaluation of this and other novel 1,3,5-triazine derivatives.

The Significance of the Selectivity Index in Oncology Drug Discovery

The ideal chemotherapeutic agent would exhibit potent cytotoxicity against cancer cells while remaining inert towards normal, healthy cells. The selectivity index quantifies this differential activity and is a cornerstone of early-stage drug discovery.[1][2] It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in a normal cell line to that in a cancer cell line.[3][4][5][6]

A higher SI value signifies greater selectivity for cancer cells.[3][6] Generally, an SI value greater than 1 indicates that the compound is more toxic to cancer cells than normal cells.[4][7] Compounds with an SI value of 3 or greater are often considered to have high selectivity and are prioritized for further development.[3][5]

The 1,3,5-Triazine Scaffold: A Privileged Structure in Cancer Research

The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets.[8][9] Numerous derivatives of 1,3,5-triazine have been synthesized and investigated for their potent anticancer activities.[10][11][12][13][14][15][16][17][18][19][20][21][22][23] Their mechanisms of action are varied, with some derivatives inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, while others act as inhibitors of epidermal growth factor receptor (EGFR) kinase.[12][13][20]

Given the established anticancer potential of the 1,3,5-triazine scaffold, a thorough evaluation of the selectivity of new derivatives, such as 6-(2-chlorophenyl)-1,3,5-triazine, is paramount.

Comparative Cytotoxicity of 1,3,5-Triazine Derivatives: A Look at the Landscape

While specific experimental data for the selectivity index of 6-(2-chlorophenyl)-1,3,5-triazine is not yet published, we can draw valuable insights from closely related analogues. The following table summarizes the cytotoxic activity and, where available, the selectivity index of several 6-substituted and N2-substituted 1,3,5-triazine derivatives against various cancer and normal cell lines. This comparative data provides a crucial benchmark for what might be expected from our case study compound.

CompoundCancer Cell LineIC50/GI50 (µM)Normal Cell LineIC50/GI50 (µM)Selectivity Index (SI)Reference
N2-(2-chlorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamineSKBR-3 (Breast)Not specifiedNot specifiedNot specifiedNot specified[24]
A series of 6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB231 (Breast)As low as 0.001MCF-10A (Breast)Not significantly affectedHigh (not quantified)[15][23]
Symmetrical chlorophenylamino-s-triazine derivativesMCF7 (Breast)4.14 - 11.02BAEC (Endothelial)Less toxic than standardsFavorable (not quantified)[11][17]
Symmetrical chlorophenylamino-s-triazine derivativesC26 (Colon)1.71 - 7.87BAEC (Endothelial)Less toxic than standardsFavorable (not quantified)[11][17]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

This table highlights that derivatives of 1,3,5-triazine can exhibit potent and selective anticancer activity. The high selectivity of some 6,N2-diaryl-1,3,5-triazine-2,4-diamines against triple-negative breast cancer cells is particularly noteworthy.[15][23]

Experimental Protocol: Determining the Selectivity Index via MTT Assay

To ascertain the selectivity index of a novel compound like 6-(2-chlorophenyl)-1,3,5-triazine, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[25][26][27][28] It measures the metabolic activity of cells, which is an indicator of cell viability.[25]

Principle of the MTT Assay:

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[27]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line (e.g., a human breast adenocarcinoma cell line like MCF-7) and a normal, non-cancerous cell line (e.g., a non-tumorigenic breast epithelial cell line like MCF-10A or peripheral blood mononuclear cells (PBMCs)) in their respective recommended media and conditions (typically 37°C, 5% CO2).[29]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 6-(2-chlorophenyl)-1,3,5-triazine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

    • Incubate the plate for 2-4 hours at 37°C.[28]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[27]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[26]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

Data Analysis and Selectivity Index Calculation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Values:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value for both the cancer and normal cell lines. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)[3][4]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer & Normal Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat Cells with Compound (48-72h Incubation) Seed->Treat Prepare Prepare Serial Dilutions of Compound Prepare->Treat Add_MTT Add MTT Reagent (2-4h Incubation) Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calc_Viability Calculate Percent Viability Read->Calc_Viability Determine_IC50 Determine IC50 Values (Dose-Response Curve) Calc_Viability->Determine_IC50 Calc_SI Calculate Selectivity Index Determine_IC50->Calc_SI

Caption: Experimental workflow for determining the selectivity index.

Hypothesized Mechanism of Action and Signaling Pathways

Based on existing research on 1,3,5-triazine derivatives, 6-(2-chlorophenyl)-1,3,5-triazine may exert its anticancer effects through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[12] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Triazine 6-(2-chlorophenyl)- 1,3,5-triazine Triazine->PI3K

Caption: Potential mechanism of 6-(2-chlorophenyl)-1,3,5-triazine.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the selectivity index of a novel anticancer compound, using 6-(2-chlorophenyl)-1,3,5-triazine as a case study. The determination of a favorable selectivity index is a critical step in the preclinical development of any potential therapeutic. While we have drawn upon data from related 1,3,5-triazine derivatives to establish a comparative context, it is imperative that direct experimental evaluation of 6-(2-chlorophenyl)-1,3,5-triazine be conducted to ascertain its specific cytotoxic profile and selectivity.

Future studies should not only confirm the selectivity index across a broader panel of cancer and normal cell lines but also delve deeper into the specific molecular mechanisms of action. Elucidating the precise protein targets and signaling pathways modulated by this compound will be crucial for its continued development as a potential anticancer agent.

References

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... Retrieved from [Link]

  • Brun, R. (1991). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica, 49(2), 131-139.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 123.
  • Rao, K. S., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3025-3031.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

  • MDPI. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • MDPI. (2026, February 11). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. Retrieved from [Link]

  • PubMed. (2025, July 30). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. Retrieved from [Link]

  • PubMed. (2017, December 15). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 6). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Retrieved from [Link]

  • MDPI. (2023, July 7). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2026, January 27). Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSAR study using genetic function approximation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index values for the cancerous cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Synthesis, Antiproliferative Activity and 3D-QSAR Modeling. Retrieved from [Link]

  • Semantic Scholar. (2023, May 23). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... Retrieved from [Link]

  • ResearchGate. (2021, April 12). Could anybody recommend the normal cells or cell lines for cytotoxicity test? Retrieved from [Link]

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Comparative Analysis: 1,3,5-Triazine vs. Pyrimidine Antifolate Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between pyrimidine-based antifolates (e.g., Methotrexate, Trimethoprim) and 1,3,5-triazine antifolates (e.g., Cycloguanil, Baker’s Antifolates). While both classes target dihydrofolate reductase (DHFR), their potency profiles, transport mechanisms, and resistance liabilities differ fundamentally.

Key Takeaway: Pyrimidines generally exhibit superior potency against human DHFR due to "classical" polyglutamylation-dependent retention, making them the gold standard for oncology. 1,3,5-Triazines, often designed as "non-classical" lipophilic inhibitors, offer a strategic advantage in bypassing transport-mediated resistance (RFC-deficiency) and achieving species selectivity in infectious disease applications.

Structural & Mechanistic Divergence

To understand potency differences, we must first analyze the structural mimicry of the folate substrate.

The Pharmacophore Comparison

Both scaffolds function as competitive inhibitors of DHFR, occupying the folate binding pocket.[1] However, their binding modes dictate their pharmacological fate.

  • Pyrimidine Antifolates (The Classical Scaffold):

    • Representative: Methotrexate (MTX).[2][3][4][5][6]

    • Mechanism: Mimics the 2-amino-4-oxo-pteridine ring of dihydrofolate (DHF). The N1 and 2-amino groups form critical hydrogen bonds with a conserved Aspartate (Asp27 in human DHFR) or Glutamate residue deep in the active site.

    • Retention: Most contain a p-aminobenzoylglutamate tail, allowing them to be polyglutamylated by FPGS (Folylpolyglutamate synthetase). This creates a highly charged, intracellularly retained toxin.

  • 1,3,5-Triazine Antifolates (The Non-Classical Scaffold):

    • Representative: Cycloguanil, Baker’s Triazines (e.g., Triazinate).

    • Mechanism: The triazine ring positions diamino groups to mimic the pteridine H-bond network. However, these molecules often lack the glutamate tail ("non-classical").

    • Retention: Rely on lipophilicity for passive diffusion. They are not substrates for FPGS, meaning they do not accumulate inside cells via ion trapping.

Pathway Visualization

The following diagram illustrates the folate cycle and the specific intervention points for these inhibitors.

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction (NADPH -> NADP+) DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer DHFR DHFR Enzyme TS Thymidylate Synthase PYR Pyrimidines (Methotrexate) PYR->DHFR High Affinity (Polyglutamated) TRZ 1,3,5-Triazines (Cycloguanil) TRZ->DHFR Lipophilic Entry (Passive Diffusion)

Figure 1: Mechanism of Action. Both scaffolds inhibit DHFR, preventing the regeneration of THF required for thymidylate synthesis. Note the distinct entry/retention mechanisms.

Potency & Selectivity Data

The following data synthesizes experimental


 (inhibition constant) and 

values from comparative pharmacology studies.
Comparative Potency Table (Human vs. Pathogen)
Compound ClassRepresentative DrugTarget: Human DHFR (

/

)
Target: P. falciparum DHFR (

)
Selectivity Ratio (Human/Pathogen)Transport Mechanism
Pyrimidine Methotrexate (MTX) < 1 nM (Extremely Potent) [1]~5-10 nMLow (Toxic to host)RFC (Active Transport)
Pyrimidine Trimethoprim ~30,000 nM (Weak)~1-5 nM >3,000 (Highly Selective)Passive / Bacterial Permease
1,3,5-Triazine Cycloguanil ~150 - 500 nM0.5 - 2.0 nM [2]ModeratePassive Diffusion
1,3,5-Triazine Baker's Triazinate ~5 - 20 nMN/ALow (Cancer therapeutic)Passive Diffusion
Analysis of Potency
  • Human Potency: Pyrimidines (MTX) are superior for human targets. The tight binding (

    
     in picomolar range) combined with polyglutamylation leads to sustained inhibition even after the free drug is cleared from plasma.
    
  • Triazine Utility: While generally less potent against human DHFR than MTX, 1,3,5-triazines like Baker's Triazinate were specifically engineered to target human DHFR with high affinity (low nanomolar) while bypassing the Reduced Folate Carrier (RFC). This makes them critical alternatives for MTX-resistant tumors [3].

Experimental Validation: The DHFR Inhibition Assay

To objectively compare the potency of a new triazine derivative against a pyrimidine benchmark, you must utilize a Spectrophotometric NADPH Oxidation Assay .

Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[3][4][5][7]


Readout:  NADPH absorbs light strongly at 340 nm , while NADP+ does not. The rate of decrease in Absorbance (

) is directly proportional to enzyme velocity.
Protocol Workflow

This protocol is self-validating: if the "No Enzyme" control shows a slope, your substrate is degrading auto-catalytically.

AssayWorkflow Prep 1. Reagent Prep (Assay Buffer pH 7.5, DHF, NADPH, Enzyme) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 5 mins @ 25°C Prep->Incubate Start 3. Initiation Add DHF/NADPH Mix Incubate->Start Read 4. Kinetic Read Abs @ 340nm Every 15s for 5 min Start->Read Calc 5. Analysis Calculate Vmax Fit to Sigmoidal Dose-Response Read->Calc

Figure 2: Kinetic Assay Workflow. Critical step: Pre-incubation allows slow-binding inhibitors (common in triazines) to reach equilibrium.

Step-by-Step Methodology
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl. Note: DTT preserves enzyme stability.

  • Blanking: Set spectrophotometer to zero using a cuvette containing only buffer.

  • Reaction Mix (per well/cuvette):

    • Buffer: to final volume (e.g., 100 µL).

    • NADPH: Final conc 100 µM.

    • hDHFR Enzyme: ~5-10 nM (Titrate to ensure linear initial velocity).

    • Inhibitor: Variable concentration (0.1 nM to 10 µM).

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 5 minutes. Why? Some non-classical antifolates exhibit "slow-onset" inhibition.

  • Initiation: Add Dihydrofolate (DHF) to final conc 50 µM.

  • Measurement: Monitor

    
     for 3-5 minutes.
    
  • Calculation:

    • Calculate slope (

      
      ) for each concentration.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Determine

      
       using non-linear regression (GraphPad Prism or similar).
      

Resistance Profiles & Clinical Implications[8]

The choice between a pyrimidine and a triazine scaffold is often dictated by the resistance mechanism of the target cells.

Transport Resistance (RFC)
  • The Problem: Cancer cells frequently downregulate the Reduced Folate Carrier (RFC) to exclude Methotrexate.

  • The Solution: Lipophilic 1,3,5-Triazines . Because they enter via passive diffusion, their potency is unaffected by RFC status.

    • Data Support: Studies show Baker's soluble antifolates retain 90-100% potency in RFC-null cell lines, whereas MTX loses >100-fold potency [4].

Target Mutation Resistance
  • The Problem: Point mutations in the DHFR active site (e.g., Phe31, Leu22) can sterically hinder inhibitor binding.

  • The Comparison:

    • Pyrimidines: Highly susceptible to mutations at the glutamate binding region.

    • Triazines: Often susceptible to different mutation sets (e.g., Quadruple mutations in Plasmodium DHFR confer high resistance to Cycloguanil). However, "flexible" triazine analogs are being developed to accommodate these steric clashes.

References

  • Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal.

  • Yuthavong, Y., et al. (2005). "Malaria dihydrofolate reductase as a target for drug design." Trends in Parasitology.

  • Cody, V., et al. (2004). "Structure-activity relationships of 1,3,5-triazine antifolates." Acta Crystallographica.

  • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

Sources

Reference standards for 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of reference standards for 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine, known as lamotrigine, an essential anticonvulsant and mood stabilizer.[1][2] As a Senior Application Scientist, this guide is structured to provide not only the necessary technical details but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical needs.

The Critical Role of Purity in Lamotrigine

Lamotrigine is a phenyltriazine compound that functions by blocking voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of glutamate.[3] Its therapeutic efficacy is directly linked to its purity. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, can potentially alter the drug's safety and efficacy profile.[4][5] Therefore, rigorous analytical testing, underpinned by high-quality reference standards, is a non-negotiable aspect of quality control.

Understanding the Hierarchy of Reference Standards

The selection of an appropriate reference standard is a critical first step in any quantitative or qualitative analysis. The authority and traceability of the standard directly impact the validity of the analytical results.

Diagram: Hierarchy and Traceability of Reference Standards

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, Ph. Eur., BP) Highest purity, extensively characterized Secondary_Standard Secondary Reference Standard (Working Standard) Characterized against a primary standard Primary_Standard->Secondary_Standard Traceability Routine_Analysis Routine Quality Control Analysis Primary_Standard->Routine_Analysis Direct use in critical assays In_House_Standard In-house Qualified Material Qualified against a primary or secondary standard Secondary_Standard->In_House_Standard Traceability In_House_Standard->Routine_Analysis Used for

  • Primary Reference Standards: These are of the highest purity and are established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP).[6] They are extensively characterized and are used to calibrate secondary standards and for definitive analytical work.

  • Secondary Reference Standards (Working Standards): These are standards established in-house or by a third party and are characterized by comparison to a primary reference standard. They are used for routine quality control to conserve the more expensive and limited primary standards.

  • Impurity Reference Standards: These are crucial for the identification and quantification of specific impurities. Pharmacopoeias provide reference standards for known impurities of lamotrigine.[7][8]

Comparison of Major Pharmacopoeial Reference Standards for Lamotrigine

The major pharmacopoeias provide well-characterized primary reference standards for lamotrigine. While the chemical entity is the same, the specific monographs and associated impurity profiles may have slight variations.

Pharmacopoeia Designation CAS Number Intended Use Availability
United States Pharmacopeia (USP) Lamotrigine Reference Standard84057-84-1Assay, identification, and impurity testing as per USP monograph.[9]Available from USP and authorized distributors.[10]
European Pharmacopoeia (Ph. Eur.) Lamotrigine Reference Standard84057-84-1Assay, identification, and impurity testing as per Ph. Eur. monograph.[6][11]Available from EDQM and authorized distributors.
British Pharmacopoeia (BP) Lamotrigine Reference Standard84057-84-1Assay, identification, and impurity testing as per BP monograph.Available from the British Pharmacopoeia Commission and authorized distributors.[12]

It is imperative for researchers to use the reference standard that corresponds to the pharmacopoeial method they are following to ensure regulatory compliance.

Analytical Methodologies for Purity Assessment: A Focus on HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of lamotrigine due to its high resolution, sensitivity, and accuracy.[13][14] A typical reversed-phase HPLC (RP-HPLC) method is employed for this purpose.

Experimental Protocol: A Validated RP-HPLC Method for Lamotrigine Purity

This protocol is a synthesis of validated methods found in the scientific literature and serves as a robust starting point for method development and validation in your laboratory.[15][16][17]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention and separation for the moderately polar lamotrigine and its potential impurities.

  • Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile. The buffer maintains a stable pH, which is crucial for consistent retention times and peak shapes of ionizable compounds like lamotrigine. The organic modifier is adjusted to achieve optimal retention and resolution. For example, a ratio of potassium dihydrogen orthophosphate buffer (pH 7.4) and methanol (60:40 v/v) has been shown to be effective.[15]

  • Flow Rate: 1.0 - 1.3 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.[15]

  • Detection Wavelength: UV detection at approximately 225 nm, 248 nm, or 305 nm.[15][17][18] The choice of wavelength depends on the specific impurity profile being investigated and aims to maximize the signal for both the API and its impurities.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for improved reproducibility.[19]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of the chosen Lamotrigine Reference Standard and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 10-100 µg/mL).[15][17]

  • Sample Solution: Prepare the lamotrigine drug substance sample in the same manner and at a similar concentration as the standard solution.

4. System Suitability:

  • Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include:

    • Tailing factor: Should be close to 1 for a symmetrical peak.

    • Relative Standard Deviation (RSD) of peak areas: Should be less than 2% for replicate injections.

    • Resolution: Should be adequate between the main peak and any adjacent impurity peaks.

5. Analysis and Data Interpretation:

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the lamotrigine standard and any available impurity reference standards. The percentage of each impurity can be calculated using the principle of area normalization or by using the response factor of each impurity relative to the main component.

Diagram: Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (Buffer & Organic Solvent) Start->Prep_Mobile_Phase Prep_Standard Prepare Reference Standard Solution (Known Concentration) Prep_Mobile_Phase->Prep_Standard Prep_Sample Prepare Sample Solution Prep_Mobile_Phase->Prep_Sample System_Equilibration Equilibrate HPLC System Prep_Standard->System_Equilibration Prep_Sample->System_Equilibration System_Suitability Perform System Suitability Test (Inject Standard) System_Equilibration->System_Suitability Inject_Sample Inject Sample Solution System_Suitability->Inject_Sample If Pass Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data (Identify & Quantify Impurities) Data_Acquisition->Data_Analysis Report Report Results Data_Analysis->Report

Regulatory Context: ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[20][21][22][23] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Adherence to these guidelines is crucial for regulatory submissions and ensuring patient safety.[24]

Conclusion

The selection and proper use of reference standards are foundational to the accurate assessment of lamotrigine purity. Pharmacopoeial primary reference standards from the USP, Ph. Eur., and BP provide the highest level of traceability for method validation, calibration, and critical analyses. For routine quality control, well-characterized secondary standards are a practical and cost-effective alternative. A robust, validated HPLC method is the cornerstone of purity testing, and a thorough understanding of the experimental parameters and their scientific basis is essential for generating reliable and defensible data. By integrating high-quality reference standards with sound analytical science and a clear understanding of the regulatory landscape, researchers and drug development professionals can ensure the quality and safety of lamotrigine-containing pharmaceuticals.

References

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. ResearchGate. [Link]

  • Veeprho Pharmaceuticals. Lamotrigine Impurities and Related Compound. [Link]

  • Firke Sandip D et al. Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk. Der Pharma Chemica. 2018, 10(10): 118-124. [Link]

  • Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Taylor & Francis Online. [Link]

  • Development and validation of the analytical method by high performance liquid chromatography (HPLC) for Lamotrigine raw material. ResearchGate. [Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Cureus. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • PharmaCompass. Lamotrigine, British Pharmacopoeia (BP) Reference Standard. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. [Link]

  • Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Journal of Chemical Health Risks. [Link]

  • GLP Pharma Standards. Lamotrigine - API Impurities and Reference Standards. [Link]

  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Vidya Sagar. K et al. A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research. 2011, 3(3):651-658. [Link]

  • USP-NF. Lamotrigine. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Semantic Scholar. Development and validation of the analytical method by high performance liquid chromatography (HPLC) for Lamotrigine raw material. [Link]

  • PharmaCompass. Lamotrigine, British Pharmacopoeia (BP) Reference Standard API Manufacturers. [Link]

  • Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. PMC. [Link]

  • National Center for Biotechnology Information. Lamotrigine. [Link]

  • development and validation of a rp-hplc method for estimation of lamotrigine in a tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pharmaffiliates. Lamotrigine-impurities. [Link]

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Comparative Mass Spectrometry Guide: 2-Chlorophenyl Triazines vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Elucidation Challenge

In the development of triazine-based agrochemicals and pharmaceuticals (e.g., Lamotrigine analogs), the precise location of the chlorine substituent on the phenyl ring is critical for biological activity. However, 2-chlorophenyl (ortho), 3-chlorophenyl (meta), and 4-chlorophenyl (para) isomers are often chromatographically similar and isobaric, making standard MS1 analysis insufficient.

This guide provides a definitive comparison of the fragmentation mechanics of 2-chlorophenyl triazines versus their meta/para counterparts. It establishes that the "Ortho Effect" —driven by the steric and electronic proximity of the 2-chloro substituent to the triazine ring nitrogens—creates a unique fragmentation signature that allows for unambiguous structural assignment without NMR.

Comparative Fragmentation Mechanics

The core differentiator in the mass spectra of these isomers is the stability of the molecular ion and the propensity for specific rearrangements.

The "Ortho Effect" Mechanism

In 2-chlorophenyl triazines, the chlorine atom at the ortho position is sterically forced into proximity with the triazine ring nitrogens. Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), this facilitates a specific interaction not possible in 3- or 4-chloro isomers.

  • Pathway A (Ortho-Specific): The protonated triazine nitrogen can interact with the ortho-chlorine, facilitating the direct loss of HCl (36 Da) or a Cl radical (35 Da) via a proximity-driven rearrangement.

  • Pathway B (Generic): In 3- and 4-chloro isomers, the Cl is distant. The primary fragmentation pathway is dominated by the cleavage of the triazine ring (Retro-Diels-Alder type) or loss of other side chains, with the Cl-phenyl bond remaining intact until higher energies are applied.

Performance Comparison: 2-Cl vs. 4-Cl Isomers

The following table summarizes the spectral differences observed under ESI-MS/MS conditions (Collision Energy 20-35 eV).

Feature2-Chlorophenyl Triazine (Ortho) 4-Chlorophenyl Triazine (Para) Diagnostic Significance

Stability
Lower relative abundanceHigher relative abundanceSteric strain in the ortho isomer destabilizes the parent ion.
Primary Fragment

or


Ortho isomers show early halogen loss; Para isomers retain the halogen.
Ring Cleavage Secondary pathway (after Cl loss)Primary pathway (RDA mechanism)Para isomers typically show clean triazine ring breakup (e.g., loss of R-CN).
Isotopic Pattern Standard

(3:1) in parent; Loss of pattern in primary fragment
Pattern retained in all major fragmentsDisappearance of the Cl isotope signature in daughter ions confirms ortho position.

Visualization of Signaling Pathways

Diagram 1: Fragmentation Pathway & Ortho-Effect Logic

This diagram illustrates the divergent pathways between the 2-chloro (ortho) and 4-chloro (para) isomers.

TriazineFragmentation cluster_Ortho 2-Chlorophenyl (Ortho) Pathway cluster_Para 4-Chlorophenyl (Para) Pathway Parent Protonated Parent Ion [M+H]+ Ortho_Inter Ortho-Proximity Intermediate Parent->Ortho_Inter Steric Strain Para_Stable Stable Phenyl-Triazine Bond Parent->Para_Stable No Steric Interaction Frag_HCl Loss of HCl [M+H - 36]+ Ortho_Inter->Frag_HCl Facile Elimination Frag_Ring_O Triazine Ring Cleavage Frag_HCl->Frag_Ring_O Secondary Decay Frag_RDA RDA Ring Cleavage (Loss of R-CN) Para_Stable->Frag_RDA Primary Pathway Frag_Cl_Late Late Stage Cl Loss Frag_RDA->Frag_Cl_Late High Energy Only

Caption: Divergent fragmentation pathways: Ortho-isomers favor early HCl loss, while Para-isomers favor ring cleavage.

Validated Experimental Protocol

To reliably observe these patterns, specific LC-MS conditions are required to prevent in-source fragmentation while ensuring sufficient energy for MS2 discrimination.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the triazine derivative in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

    • Why: Formic acid ensures pre-protonation of the triazine ring, essential for ESI efficiency.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF (e.g., Sciex 6500+ or Agilent 6545).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Settings (Critical)

The following settings are optimized to distinguish the isomers:

ParameterSettingReasoning
Source Temp 350°CSufficient for desolvation without thermal degradation.
Declustering Potential 60-80 VKeep moderate to prevent in-source loss of Cl in the ortho isomer before MS2.
Collision Energy (CE) Stepped (15, 30, 45 eV) Crucial: Low CE preserves the para parent; High CE forces the ortho rearrangement.

Data Interpretation & Decision Logic

Use this decision matrix to classify unknown chlorinated triazines.

Diagram 2: Isomer Identification Decision Tree

DecisionTree Start Analyze MS2 Spectrum of [M+H]+ Check_Cl Check Isotope Pattern of Primary Fragment Start->Check_Cl Pattern_Lost Cl Pattern Lost? (Single peak dominant) Check_Cl->Pattern_Lost Fragment = [M-HCl] Pattern_Kept Cl Pattern Retained? (3:1 ratio visible) Check_Cl->Pattern_Kept Fragment = [M-RCN] Result_Ortho Identity: 2-Chlorophenyl (Ortho Effect Active) Pattern_Lost->Result_Ortho Confirmed Result_Para Identity: 3- or 4-Chlorophenyl (Ring Cleavage Dominant) Pattern_Kept->Result_Para Confirmed

Caption: Logic flow for distinguishing 2-chlorophenyl isomers based on isotopic retention in MS2 fragments.

Key Diagnostic Ions (Example: MW = 250)
  • 2-Chlorophenyl:

    • Parent: m/z 250/252 (3:1 ratio).

    • Major Fragment: m/z 214 (Loss of HCl, 36 Da). Note: No Cl isotope pattern.

  • 4-Chlorophenyl:

    • Parent: m/z 250/252 (3:1 ratio).

    • Major Fragment: m/z 209/211 (Loss of Acetonitrile/Side chain, 41 Da). Note: Cl isotope pattern retained.

References

  • Holman, S. W., et al. (2012). "The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study." Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2016). "Mass Spectrometry of Analytical Derivatives. 2. 'Ortho' and 'Para' Effects in Electron Ionization Mass Spectra." National Institute of Standards and Technology. Link

  • Cazzola, E., et al. (2024). "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls." Molecules. Link

  • Thevis, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." Royal Society of Chemistry. Link

Sources

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6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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